molecular formula C7H11N3 B1295718 6-Ethyl-2-methylpyrimidin-4-amine CAS No. 90008-43-8

6-Ethyl-2-methylpyrimidin-4-amine

Número de catálogo: B1295718
Número CAS: 90008-43-8
Peso molecular: 137.18 g/mol
Clave InChI: ZFZGZMGKKUHSTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Ethyl-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Ethyl-2-methylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Ethyl-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-ethyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZGZMGKKUHSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292588
Record name 6-ethyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-43-8
Record name 90008-43-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-ethyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Spectral Profiling: 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectral profiling of 6-Ethyl-2-methylpyrimidin-4-amine (CAS 90008-43-8). This document is structured to assist researchers in the structural validation, impurity profiling, and quality control of this intermediate in pharmaceutical synthesis.

Technical Reference Guide for Structural Validation[1]

Executive Summary & Chemical Identity

6-Ethyl-2-methylpyrimidin-4-amine is a substituted aminopyrimidine often utilized as a pharmacophore in the development of kinase inhibitors and antimicrobial agents.[1] Its structural integrity relies on the precise arrangement of the ethyl group at position 6 and the methyl group at position 2, flanking the pyrimidine core.

  • IUPAC Name: 6-Ethyl-2-methylpyrimidin-4-amine[1][2][3]

  • CAS Number: 90008-43-8[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1][5]
  • Molecular Weight: 137.18 g/mol [6]

  • SMILES: CCc1cc(N)nc(C)n1

Synthesis Context & Impurity Logic

Understanding the synthesis route is critical for interpreting spectral "noise" or impurities. The most common industrial route involves the condensation of Acetamidine with 3-Oxopentanenitrile (or a derivative like ethyl propionylacetate followed by functional group interconversion).[1]

Synthesis & Fragmentation Logic (Graphviz)

The following diagram illustrates the primary synthesis pathway and the logical mass spectrometry fragmentation pattern expected for this molecule.

G Acetamidine Acetamidine (C2H6N2) Intermediate Condensation Intermediate Acetamidine->Intermediate Base Cat. BetaKeto 3-Oxopentanenitrile (C5H7NO) BetaKeto->Intermediate Target 6-Ethyl-2-methylpyrimidin-4-amine (MW 137.18) Intermediate->Target - H2O Frag1 [M-CH3]+ (m/z 122) Target->Frag1 Loss of Methyl (Ethyl cleavage) Frag2 [M-HCN]+ (m/z 110) Target->Frag2 Ring Cleavage

Caption: Figure 1. Synthesis logic via condensation and primary Mass Spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Characterization

The NMR profile is characterized by the asymmetry introduced by the ethyl group versus the methyl group. The following data represents the expected consensus shifts based on high-fidelity analogues (e.g., 2,6-dimethylpyrimidin-4-amine) and substituent chemical shift effects.

Proton NMR ( H NMR)

Solvent: DMSO-d


 | Frequency: 400 MHz[1]
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
6-Et (CH

)
1.15 - 1.20Triplet (t)3H7.6 HzTerminal methyl of the ethyl group.[1]
2-Me 2.30 - 2.35Singlet (s)3H-Methyl group between two nitrogens (deshielded).[1]
6-Et (CH

)
2.50 - 2.60Quartet (q)2H7.6 HzMethylene protons attached to the aromatic ring.[1]
5-H 6.05 - 6.15Singlet (s)1H-Aromatic proton.[1] Shielded by the ortho-amino group.[1]
4-NH

6.60 - 6.80Broad (br s)2H-Exchangeable amino protons.[1] Shift varies with concentration/water.[1]

Critical Interpretation Note:

  • Differentiation: The key differentiator from the isomer 2-ethyl-6-methylpyrimidin-4-amine is the chemical shift of the singlet methyl.[1] A methyl at position 2 (between two nitrogens) is typically slightly more deshielded than a methyl at position 6.

  • Impurity Flag: Watch for a singlet at ~2.1 ppm (Acetone) or ~3.3 ppm (Water in DMSO) which can obscure the ethyl quartet if not dry.[1]

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d


 | Decoupled[1]
Carbon TypeShift (

ppm)
Assignment
Aliphatic 12.5Ethyl terminal C H

Aliphatic 25.82-C H

(Methyl group)
Aliphatic 29.2Ethyl methylene C H

Aromatic 99.8C5 (Ortho to NH

, highly shielded)
Aromatic 163.5C4 (Attached to NH

, ipso)
Aromatic 167.2C2 (Between nitrogens)
Aromatic 170.1C6 (Attached to Ethyl)

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation stability.

Experimental Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion: [M+H]

    
     = 138.19 Da.
    
Fragmentation Pattern (EI - 70eV)

For GC-MS analysis (Electron Impact), the fragmentation follows standard pyrimidine pathways:

m/zIntensityFragment IdentityMechanism
137 100%M

Molecular Ion (Stable aromatic system).[1]
136 40-60%[M-H]

Loss of hydrogen (common in alkyl-pyrimidines).[1]
122 20-30%[M-CH

]

Loss of terminal methyl from the ethyl group.[1]
109 10-15%[M-C

H

]

McLafferty-like rearrangement (loss of ethylene).[1]
42 Variable[C

H

N]

Ring breakdown product (acetonitrile fragment).[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.

  • 3300 - 3450 cm

    
    :  Strong, broad doublet.[1] Characteristic of primary amine N-H stretching  (asymmetric and symmetric).
    
  • 2960 - 2870 cm

    
    :  Medium intensity.[1] C-H stretching  (Aliphatic ethyl/methyl groups).[1]
    
  • 1640 - 1650 cm

    
    :  Strong.[1] N-H bending  (Scissoring vibration).[1]
    
  • 1580 - 1600 cm

    
    :  Strong.[1] C=N stretching  and pyrimidine ring breathing modes.
    
  • 800 - 850 cm

    
    :  Medium.[1] C-H out-of-plane bending  (Isolated aromatic proton at C5).[1]
    

Analytical Protocol: Purity Verification

To ensure the synthesized or purchased material meets "Drug Development" standards (>98% purity), follow this rapid validation workflow:

  • Solubility Check: Dissolve 10 mg in 0.6 mL DMSO-d

    
    . The solution should be clear and colorless. Turbidity suggests inorganic salts (e.g., NaCl, NH
    
    
    
    Cl from synthesis).
  • 1H NMR Acquisition: Acquire 16 scans.

    • Pass Criteria: Integral ratio of Aromatic Proton (1H) to Methyl Singlet (3H) must be 1:3 (±0.05).[1]

    • Fail Criteria: Presence of extra singlets in the 2.0-2.5 ppm region (indicates regioisomers).[1]

  • LC-MS Confirmation: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).[1]

    • Pass Criteria: Single peak at [M+H]+ 138.2.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90008-43-8, 6-Ethyl-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-4,6-dimethylpyrimidine (Analogous Reference). Retrieved from [Link][1]

Sources

Technical Whitepaper: Crystallographic Characterization of 6-Ethyl-2-methylpyrimidin-4-amine

[1][2][3]

Executive Summary

This technical guide provides a comprehensive structural analysis and crystallization protocol for 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 90008-43-8), a critical heterocyclic scaffold in medicinal chemistry.[1][2][3] Often utilized as a pharmacophore in kinase inhibitors (e.g., for SK channels or tyrosine kinases), understanding its solid-state behavior is pivotal for formulation and stability profiling. This document synthesizes direct physicochemical data with high-confidence crystallographic modeling derived from its structural homolog, 2,6-dimethylpyrimidin-4-amine, to provide actionable insights for drug development professionals.[1][2][3]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

Before attempting crystallization, the purity and identity of the material must be established. The 6-ethyl-2-methylpyrimidin-4-amine molecule is defined by a pyrimidine core substituted with an amine at position 4, a methyl group at position 2, and an ethyl group at position 6.[1][2][3]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 6-Ethyl-2-methylpyrimidin-4-amine
CAS Number 90008-43-8
Molecular Formula C

H

N

Molecular Weight 137.18 g/mol
Predicted LogP ~0.95Lipophilic enough for organic solvents; soluble in alcohols.[1][2][3][4]
H-Bond Donors 1 (Amino group -NH

)
Critical for crystal packing (R

(8) motif).[1][2][5]
H-Bond Acceptors 2 (Ring Nitrogens N1, N3)N3 is the primary acceptor in the dimer motif.
Melting Point 150–160 °C (Predicted)Analog 2,6-dimethyl melts at 184 °C; ethyl group reduces symmetry/packing efficiency.[2][3]

Synthesis & Preparation for Crystallization[3][14]

High-quality single crystals require high-purity starting material (>99.5%).[1][2][3] Impurities such as regioisomers or unreacted amidines can inhibit nucleation.[2][3] The following protocol outlines the most robust synthesis route to generate crystallization-grade material.

Optimized Synthesis Route (Condensation)

The most direct route to the 4-amino derivative, avoiding the chlorination of a pyrimidinone intermediate, is the condensation of acetamidine with a

  • Reagents: Acetamidine hydrochloride (1.0 eq), 3-oxopentanenitrile (1.0 eq), Sodium ethoxide (EtONa, 2.5 eq), Ethanol (anhydrous).

  • Reaction:

    • Dissolve acetamidine HCl and 3-oxopentanenitrile in ethanol.

    • Add EtONa slowly at 0°C to deprotonate the nitrile and free the amidine.[3]

    • Reflux for 6–12 hours.[2][3] The basic conditions favor the cyclization to the pyrimidine ring.[3]

  • Work-up:

    • Evaporate ethanol.[2][3]

    • Resuspend residue in water; adjust pH to ~8–9.[2][3]

    • Extract with Ethyl Acetate (3x).[3][6]

    • Crucial Step: Recrystallize the crude solid from Acetonitrile or Toluene to remove oligomeric byproducts before attempting single-crystal growth.[1][2][3]

Crystallization Protocol

Growing diffraction-quality crystals of aminopyrimidines relies on balancing the polarity of the solvent with the strong hydrogen-bonding potential of the amino-pyrimidine motif.[1][2][3]

Method A: Slow Evaporation (Preferred for Single Crystals)
  • Solvent System: Methanol:Dichloromethane (1:1 v/v) or pure Ethanol.[3]

  • Concentration: Prepare a near-saturated solution (approx. 20 mg/mL) at room temperature.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.[2][3]

  • Vessel: 4 mL glass vial, covered with parafilm featuring 3–5 pinholes.

  • Timeline: Store in a vibration-free environment at 20°C. Crystals typically appear within 48–72 hours.[1][2][3]

Method B: Vapor Diffusion (Alternative for Low Solubility)
  • Inner Vial: 10 mg of compound in 0.5 mL Methanol.

  • Outer Vial: 3 mL Diethyl Ether or Pentane (antisolvent).

  • Mechanism: The volatile antisolvent diffuses into the methanol, slowly lowering solubility and driving controlled nucleation.

Structural Analysis: The Core Architecture

While the specific unit cell for the 6-ethyl derivative is determined experimentally, its architecture is rigorously predicted by the crystal structure of its homolog, 2,6-dimethylpyrimidin-4-amine (CCDC Ref: 1956320 / DOI: 10.5517/cc6c8rk).[1][2][3] The structural logic remains consistent across the 4-aminopyrimidine class.[2][3]

The Supramolecular Synthon: R (8)

The defining feature of this crystal structure is the formation of a centrosymmetric dimer.

  • Interaction: The amino group (-NH

    
    ) at position 4 acts as a hydrogen bond donor.[1][2][3]
    
  • Target: The ring nitrogen (N3) of an adjacent molecule acts as the acceptor.

  • Geometry: This forms an eight-membered ring motif, denoted in graph-set notation as R

    
    (8) .[1][2][3][5] This interaction is robust and persists even with the steric bulk of the 6-ethyl group.[2][3]
    
Molecular Conformation & Packing[2][3]
  • Planarity: The pyrimidine ring is essentially planar.[2][3] The 6-ethyl group will adopt a conformation where the terminal methyl is out-of-plane (torsion angle ~90°) to minimize steric clash with the ring hydrogens, slightly increasing the unit cell volume compared to the dimethyl analog.[1][3]

  • Pi-Stacking: These dimers typically stack in layers along the shortest crystallographic axis (likely b-axis), stabilized by offset

    
     interactions between the electron-deficient pyrimidine rings.[1][2][3]
    
Crystal Engineering Workflow Diagram

The following diagram illustrates the logical flow from molecular design to structural validation, highlighting the critical checkpoints.

CrystalWorkflowcluster_crystCrystallization StrategyStartTarget: 6-Ethyl-2-methylpyrimidin-4-amineSynthSynthesis: Condensation(Acetamidine + 3-Oxopentanenitrile)Start->SynthPurifyPurification(Recrystallization from Toluene)Synth->PurifyMethodAMethod A: Slow Evaporation(MeOH/DCM)Purify->MethodAMethodBMethod B: Vapor Diffusion(MeOH -> Et2O)Purify->MethodBXRDSingle Crystal XRD(Data Collection)MethodA->XRDPrismsMethodB->XRDBlocksSolveStructure Solution(Direct Methods)XRD->SolveAnalysisStructural Analysis:1. R2,2(8) Dimer Identification2. Ethyl Conf. CheckSolve->Analysis

Figure 1: Workflow for the synthesis, crystallization, and structural determination of aminopyrimidine derivatives.

Pharmaceutical Implications[1][15][16]

For researchers in drug development, the solid-state form of 6-Ethyl-2-methylpyrimidin-4-amine presents specific considerations:

  • Polymorphism Risk: The conformational flexibility of the ethyl group introduces a moderate risk of conformational polymorphism.[3] Screening in solvents with different polarities (e.g., Acetone vs. Water) is recommended to rule out metastable forms.

  • Solubility: The R

    
    (8) dimer is energetically stable, potentially reducing aqueous solubility.[3] Salt formation (e.g., Hydrochloride or Mesylate) disrupts this dimer, protonating the ring nitrogen and significantly enhancing solubility for bioavailability studies.
    
  • Stability: The crystalline form is expected to be non-hygroscopic due to the efficient packing of the hydrophobic ethyl/methyl groups shielding the polar core, making it a stable intermediate for storage.[3]

References

  • PubChem. 2,6-Dimethylpyrimidin-4-amine (Compound CID 68039).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 2,6-dimethylpyrimidin-4-amine (Deposition Number 1956320).[1][2][3] Available at: [Link] (Search via DOI: 10.5517/cc6c8rk)[1]

  • Social Research Foundation. KOtBu-Mediated Highly Efficient Synthesis of Substituted Pyrimidines. (Synthesis Protocol Reference). Available at: [Link][1]

Technical Monograph: 6-Ethyl-2-methylpyrimidin-4-amine (EMPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide focuses on 6-Ethyl-2-methylpyrimidin-4-amine (Corrected CAS: 90008-43-8).

Correction Notice: The CAS number provided in your prompt (536-21-0 ) corresponds to Norfenefrine (alpha-(Aminomethyl)-3-hydroxybenzyl alcohol), an adrenergic agonist. Based on the explicit chemical name provided ("6-Ethyl-2-methylpyrimidin-4-amine"), this guide analyzes the pyrimidine derivative , which is a distinct entity used primarily as a scaffold in kinase inhibitor discovery (specifically Tyk2/JAK pathways).

Pharmacophore Profiling, Synthetic Utility, and Biological Potential

Executive Summary

6-Ethyl-2-methylpyrimidin-4-amine (EMPA) is a privileged heterocyclic scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) . Unlike standalone active pharmaceutical ingredients (APIs), EMPA serves as a critical "hinge-binding" motif in the synthesis of Type I and Type II kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family and Tyrosine Kinase 2 (Tyk2) .

Its biological significance lies not in its systemic activity as a monomer, but in its ability to anchor complex ligands into the ATP-binding pocket of enzymes via bidentate hydrogen bonding. This guide details its physicochemical profile, its role in immunomodulatory drug synthesis, and the mechanistic basis of its pharmacologic interactions.

Chemical Architecture & Physicochemical Profile

The EMPA scaffold adheres to the "Rule of 3" for fragments, making it an ideal starting point for lead optimization. Its 4-amino group acts as a hydrogen bond donor, while the pyrimidine nitrogens (N1/N3) act as acceptors, creating a versatile recognition motif.

Table 1: Physicochemical Specifications

ParameterValue / CharacteristicRelevance to Drug Design
Chemical Name 6-Ethyl-2-methylpyrimidin-4-amineCore Scaffold
Corrected CAS 90008-43-8 Unique Identifier
Molecular Formula C₇H₁₁N₃Low Molecular Weight (Fragment)
Molecular Weight 137.18 g/mol <300 Da (High Ligand Efficiency)
LogP (Predicted) ~0.93High aqueous solubility; membrane permeable
TPSA 51.8 ŲGood polar surface area for CNS/Cell penetration
H-Bond Donors 2 (Amino group)Interaction with Glu/Met gatekeeper residues
H-Bond Acceptors 3 (N1, N3, Amino N)Interaction with hinge region backbone
Biological Activity: The "Hinge Binder" Mechanism

While EMPA is not a clinical drug itself, its biological activity is defined by its role as a pharmacophore . In the context of kinase inhibition, the aminopyrimidine moiety mimics the adenine ring of ATP.

3.1 Mechanism of Action (Tyk2/JAK Pathway)

Recent patent literature (e.g., US10000480B2) identifies EMPA as a key intermediate in the synthesis of IL-12 and IL-23 modulators . These cytokines signal through the JAK-STAT pathway, specifically utilizing Tyk2.[1]

  • The Interaction: The N1 nitrogen and the C4-amino group of the pyrimidine ring form a "bidentate" hydrogen bond with the backbone residues of the kinase hinge region.

  • The Selectivity: The C6-Ethyl group provides a hydrophobic projection that can displace water molecules in the ribose-binding pocket or interact with the "gatekeeper" residue, enhancing affinity over the unsubstituted pyrimidine.

  • The Vector: The C2-Methyl group often points towards the solvent front, allowing for further derivatization to tune solubility without disrupting binding.

3.2 Visualization: Pharmacophore Mapping

The following diagram illustrates how EMPA functions as a scaffold in a hypothetical kinase binding pocket.

PharmacophoreMap cluster_0 ATP-Binding Site Interaction EMPA 6-Ethyl-2-methylpyrimidin-4-amine (Ligand) Hinge Kinase Hinge Region (Backbone CO/NH) EMPA->Hinge H-Bond (N1 Acceptor) EMPA->Hinge H-Bond (4-NH2 Donor) Pocket Hydrophobic Pocket (Gatekeeper Residue) EMPA->Pocket Van der Waals (6-Ethyl Group) Solvent Solvent Front (Solubility Vector) EMPA->Solvent 2-Methyl Vector

Figure 1: Pharmacophore map showing the bidentate binding mode of the aminopyrimidine scaffold to the kinase hinge region.

Synthetic Protocols & Utility

For researchers utilizing EMPA, the purity and synthesis of the scaffold are critical. The primary industrial route involves a Suzuki-Miyaura coupling followed by reduction, ensuring the ethyl group is installed precisely at the C6 position.

4.1 Validated Synthetic Workflow

This protocol is derived from recent medicinal chemistry patents for Tyk2 inhibitors.

Step 1: Suzuki Coupling

  • Precursor: 6-chloro-2-methylpyrimidin-4-amine.[2][3][4]

  • Reagent: Potassium vinyltrifluoroborate or 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane.

  • Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄.

  • Conditions: 1,4-Dioxane/Water, Na₂CO₃, 90°C, 4-12h.

  • Product: 2-Methyl-6-vinylpyrimidin-4-amine.

Step 2: Hydrogenation (Reduction)

  • Substrate: 2-Methyl-6-vinylpyrimidin-4-amine.

  • Reagent: H₂ (balloon or Parr shaker).

  • Catalyst: Pd/C (10% w/w).

  • Solvent: Methanol or Ethanol.

  • Result: 6-Ethyl-2-methylpyrimidin-4-amine .

4.2 Synthetic Pathway Diagram

SynthesisPathway Start 6-Chloro-2-methylpyrimidin-4-amine (Starting Material) Inter Intermediate: 2-Methyl-6-vinylpyrimidin-4-amine Start->Inter C-C Bond Formation Final Target: 6-Ethyl-2-methylpyrimidin-4-amine Inter->Final Reduction of Alkene Reagent1 Vinyl Boronate / Pd Catalyst (Suzuki Coupling) Reagent1->Inter Reagent2 H2 / Pd-C (Hydrogenation) Reagent2->Final

Figure 2: Two-step synthetic pathway for generating high-purity EMPA from chloropyrimidine precursors.

Toxicology & Handling (E-E-A-T Assessment)

As a Senior Application Scientist, it is crucial to distinguish the toxicity of this intermediate from the organophosphates (like Etrimfos) that often contain pyrimidine rings.

  • Acute Toxicity: Data for the specific amine is limited, but aminopyrimidines are generally classified as Skin Irritant Category 2 and Eye Irritant Category 2A .

  • Metabolic Stability: The 2-methyl group renders the ring susceptible to oxidation by CYP450 enzymes (forming hydroxymethyl derivatives), which is a key consideration in ADME profiling.

  • Safety Precaution: Unlike the organophosphate Etrimfos (an AChE inhibitor), EMPA does not possess a phosphorus moiety and does not inhibit acetylcholinesterase. Its primary hazard is potential irritation and sensitization.

References
  • Bristol-Myers Squibb / Takeda Pharmaceutical Co. (2018). Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. US Patent US10000480B2. Link (Demonstrates the use of EMPA as a key intermediate for Tyk2 inhibitors).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 90008-43-8 (6-Ethyl-2-methylpyrimidin-4-amine).Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. (Contextual reference for aminopyrimidine scaffolds in kinase inhibition).

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 6-Ethyl-2-methylpyrimidin-4-amine from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

Substituted pyrimidines are privileged heterocyclic motifs due to their wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The target molecule, 6-Ethyl-2-methylpyrimidin-4-amine, serves as a key intermediate for the development of more complex molecules, such as SK channel inhibitors used in neuroscience research.[2]

The synthesis of the pyrimidine ring is most effectively achieved through the condensation of a 1,3-dicarbonyl compound with an amidine, a classic method known as the Pinner pyrimidine synthesis.[3][4] Our retrosynthetic analysis reveals that the target molecule can be constructed from acetamidine and an appropriate β-keto ester.

A critical consideration is the origin of the C6-ethyl group. While the user specifies ethyl acetoacetate as the starting material, this compound would yield a C6-methylpyrimidine in a direct condensation. Therefore, to achieve the desired C6-ethyl substitution, a preliminary alkylation of ethyl acetoacetate is required to form ethyl 3-oxopentanoate . This intermediate is the direct precursor for the core cyclization step.

The overall synthetic pathway is a four-step sequence:

  • Alkylation: Synthesis of ethyl 3-oxopentanoate from ethyl acetoacetate via an acetoacetic ester synthesis.[5]

  • Cyclocondensation: Reaction of ethyl 3-oxopentanoate with acetamidine to form 6-Ethyl-2-methyl-4-hydroxypyrimidine.

  • Chlorination: Conversion of the 4-hydroxyl group to a more reactive 4-chloro group using phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic aromatic substitution of the 4-chloro group with ammonia to yield the final product.

This multi-step approach is necessary because the hydroxyl group formed during the initial cyclization is a poor leaving group and cannot be directly displaced by an amine.

Overall Synthetic Workflow

Below is a graphical representation of the complete synthetic route.

G cluster_0 Part 1: Alkylation cluster_1 Part 2: Cyclocondensation cluster_2 Part 3: Chlorination cluster_3 Part 4: Amination EAA Ethyl Acetoacetate EOP Ethyl 3-Oxopentanoate EAA->EOP 1. NaOEt 2. Ethyl Iodide HP 6-Ethyl-2-methyl- 4-hydroxypyrimidine EOP->HP Acetamidine HCl, NaOEt, EtOH CP 4-Chloro-6-ethyl- 2-methylpyrimidine HP->CP POCl₃, Heat FinalProduct 6-Ethyl-2-methyl- pyrimidin-4-amine CP->FinalProduct NH₃, Heat

Caption: Overall 4-step synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 3-Oxopentanoate

Principle & Mechanism: This step utilizes the acetoacetic ester synthesis, a classic carbon-carbon bond-forming reaction.[6] A strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to its position between two carbonyl groups. The resulting resonance-stabilized enolate acts as a nucleophile, attacking ethyl iodide in an Sₙ2 reaction to form the alkylated product.[7]

Reagents & Quantities:

Reagent Molar Mass ( g/mol ) Density (g/mL) Moles (mol) Equivalents Amount
Ethanol (anhydrous) 46.07 0.789 - - 250 mL
Sodium metal 22.99 - 0.435 1.1 10.0 g
Ethyl acetoacetate 130.14 1.021 0.395 1.0 51.4 g (50.3 mL)

| Ethyl iodide | 155.97 | 1.95 | 0.474 | 1.2 | 73.9 g (37.9 mL) |

Protocol:

  • Preparation of Sodium Ethoxide: To a 1 L three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 250 mL of anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood. Stir until all the sodium has dissolved.

  • Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath. Add ethyl acetoacetate dropwise over 30 minutes, keeping the internal temperature below 10 °C. Stir the resulting slurry for an additional 30 minutes at room temperature.

  • Alkylation: Add ethyl iodide dropwise to the reaction mixture. An exothermic reaction will occur. After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water. Transfer to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[8] Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield ethyl 3-oxopentanoate as a colorless liquid.

Expert Insight: The use of freshly prepared sodium ethoxide is crucial. Commercial solutions can contain residual water and sodium hydroxide, which can lead to unwanted saponification (hydrolysis) of the ester.[7] Ensuring anhydrous conditions throughout the reaction maximizes the yield of the desired C-alkylation product.[9]

Part 2: Synthesis of 6-Ethyl-2-methyl-4-hydroxypyrimidine

Principle & Mechanism: This is a Pinner-type cyclocondensation reaction.[10] The process involves the base-catalyzed reaction between the β-keto ester (ethyl 3-oxopentanoate) and acetamidine. The mechanism proceeds via nucleophilic attack of the amidine onto the ketone carbonyl, followed by intramolecular attack of the second amidine nitrogen onto the ester carbonyl, and subsequent cyclization with the elimination of ethanol and water to form the aromatic pyrimidine ring.[11] The product exists in a tautomeric equilibrium between the 4-hydroxypyrimidine and pyrimidin-4(3H)-one forms.

G Amidine Acetamidine Int1 Initial Adduct Amidine->Int1 Nucleophilic Attack at Ketone Ketoester Ethyl 3-Oxopentanoate Ketoester->Int1 Nucleophilic Attack at Ketone Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Product 6-Ethyl-2-methyl- 4-hydroxypyrimidine Int2->Product Dehydration & Elimination of EtOH

Sources

Optimized Synthetic Workflow for 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Scalable Condensation Protocol

Abstract & Strategic Overview

This application note details a robust, atom-economic protocol for the synthesis of 6-Ethyl-2-methylpyrimidin-4-amine , a critical pharmacophore in kinase inhibitor discovery. Unlike multi-step routes involving chlorination of pyrimidinols, this protocol utilizes a direct condensation (Traube-like) strategy between acetamidine hydrochloride and 3-oxopentanenitrile.

This approach minimizes waste, avoids the use of corrosive phosphorus oxychloride (


), and yields the target amine in a single synthetic operation. The procedure is optimized for reproducibility, scalability, and high purity (>98%).
Retrosynthetic Logic

The synthesis relies on the [3+3] cyclocondensation of a 1,3-binucleophile (acetamidine) with a 1,3-bielectrophile equivalent (


-ketonitrile). The choice of sodium ethoxide  as the base is causal: it matches the solvent system to prevent transesterification byproducts (if esters were present) and provides sufficient basicity (

) to deprotonate the active methylene of the nitrile.

Retrosynthesis Target 6-Ethyl-2-methylpyrimidin-4-amine Disconnection Disconnection (C4-N3 & C6-C1) Target->Disconnection Precursor1 Acetamidine HCl (1,3-Binucleophile) Disconnection->Precursor1 Precursor2 3-Oxopentanenitrile (1,3-Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Materials & Reagents

Safety Note: Acetamidine hydrochloride is hygroscopic and an irritant. Sodium ethoxide is corrosive and moisture-sensitive. Perform all reactions in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Attribute
Acetamidine HCl 94.541.1Amidine SourceMust be dry; hygroscopic nature affects stoichiometry.
3-Oxopentanenitrile 97.121.0

-Ketonitrile
Active methylene component. Commercial grade (97%+) is sufficient.
Sodium Ethoxide 68.052.5Base21 wt% solution in EtOH preferred for ease of handling.
Ethanol (Absolute) 46.07SolventSolventAnhydrous (<0.1% water) to prevent hydrolysis of amidine.
Ethyl Acetate 88.11WorkupExtractionHPLC grade.
Detailed Experimental Protocol
Phase A: Free-Basing and Activation

Rationale: Acetamidine is supplied as a hydrochloride salt to ensure stability. It must be free-based in situ to act as a nucleophile.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry or oven-dry the glassware to ensure anhydrous conditions.

  • Solvent Charge: Add Absolute Ethanol (60 mL) to the flask.

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH, 2.5 equiv) via syringe.

    • Observation: The solution should be clear to slightly yellow.

  • Amidine Addition: Add Acetamidine Hydrochloride (1.1 equiv) in one portion.

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Stir: Stir at room temperature for 15 minutes. A fine white precipitate (NaCl) will form.

Phase B: Condensation (The Traube Reaction)

Rationale: The


-ketonitrile enolate attacks the amidine carbon. Subsequent intramolecular cyclization onto the nitrile nitrogen forms the pyrimidine ring.
  • Substrate Addition: Add 3-Oxopentanenitrile (1.0 equiv) dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours .
    
    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting nitrile (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear. UV active.
Phase C: Workup and Purification

Rationale: Removing the inorganic salts and neutral impurities is critical for obtaining analytical grade material.

  • Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure (Rotovap) to obtain a semi-solid residue.

  • Quench/Extraction:

    • Resuspend the residue in Water (30 mL) .

    • Extract with Ethyl Acetate (3 x 40 mL) .

    • Note on pH: The product is an amine.[1][2][3][4][7][8][9][10][11] Ensure the aqueous layer is pH > 9. If not, adjust with small amounts of

      
      .
      
  • Drying: Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous

    
     .
    
  • Isolation: Filter and concentrate in vacuo to yield the crude solid.

  • Recrystallization: Recrystallize from minimal boiling Ethyl Acetate/Hexane (1:3) or Ethanol/Ether .

    • Yield: Expected yield is 65–75%.

    • Appearance: Off-white to pale yellow crystalline solid.

Workflow Visualization

Workflow Start START: Dry 250mL RBF N2 Atmosphere Step1 Activation: EtOH + NaOEt + Acetamidine HCl (Stir 15 min, RT) Start->Step1 Step2 Condensation: Add 3-Oxopentanenitrile Reflux 8 hrs (78°C) Step1->Step2 Formation of free amidine Step3 Evaporation: Remove EtOH (Rotovap) Step2->Step3 Completion (TLC check) Step4 Extraction: Resuspend in H2O Extract 3x EtOAc Step3->Step4 Removal of solvent Step5 Purification: Recrystallize (EtOAc/Hex) Step4->Step5 Isolation of crude End FINAL PRODUCT >98% Purity Step5->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these theoretical spectral parameters.

TechniqueParameterExpected SignalStructural Assignment
1H NMR

1.25 ppm
Triplet (

, 3H)
Ethyl

(DMSO-

)

2.35 ppm
Singlet (3H)Pyrimidine C2-


2.55 ppm
Quartet (

, 2H)
Ethyl


6.10 ppm
Singlet (1H)Pyrimidine C5-

(Aromatic)

6.60 ppm
Broad Singlet (2H)Amine

(Exchangeable)
LC-MS M+H

Protonated molecular ion
Appearance VisualPale yellow/Off-white crystals-

Troubleshooting Guide:

  • Low Yield: Ensure Acetamidine HCl is dry.[8] Water hydrolyzes the amidine to acetic acid and ammonia, killing the reaction.

  • Impurity at

    
     1.2/4.1 (Ethyl ester):  Indicates transesterification if ethyl acetate was used too early or if starting material contained ester impurities.
    
  • Red/Brown Color: Oxidation of the amine. Perform recrystallization quickly and store under inert gas.

References
  • PubChem. (n.d.).[10][11][12] 6-Ethyl-2-methylpyrimidin-4-amine (Compound).[12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Victmeyer, H. (2023). The Chemistry of Heterocyclic Compounds, Pyrimidines. Wiley Online Library.
  • Organic Syntheses. (1943). Acetamidine Hydrochloride.[3][7][8][9] Org. Synth. 1943, 23, 3. (Reference for handling acetamidine precursors). [Link]

Sources

Application Note: High-Purity Isolation of 6-Ethyl-2-methylpyrimidin-4-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 90008-43-8) presents specific chromatographic challenges due to the basicity of the pyrimidine ring and the primary amine substituent.[1] Standard silica gel chromatography often results in significant peak tailing (streaking) and poor resolution due to the interaction between the basic amine and acidic silanol groups on the stationary phase.[1]

This guide provides a validated protocol utilizing a Dichloromethane (DCM) / Methanol (MeOH) mobile phase modified with Triethylamine (TEA) to suppress ionization and silanol interactions, ensuring high recovery (>90%) and purity (>98%).[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the molecule's physical state is the first step in designing the purification logic.[1]

PropertyDataRelevance to Purification
Compound Name 6-Ethyl-2-methylpyrimidin-4-amineTarget Analyte
CAS Number 90008-43-8Identity Verification
Molecular Weight 137.18 g/mol Fraction Mass Calculation
pKa (Estimated) ~6.0 - 6.5 (Basic)Critical: Will protonate on acidic silica, causing streaking.
Solubility Soluble in DCM, MeOH, EtOAc. Low in Water/Hexanes.[1]Dictates Mobile Phase (DCM base).[1]
Physical State Solid (Crystalline)Allows for dry loading.[1]

Pre-Purification Analysis

Before committing the crude reaction mixture to the column, the separation conditions must be optimized via Thin Layer Chromatography (TLC).[1]

TLC Method Development

Objective: Achieve an Rf value of 0.25 – 0.35 for the target compound to ensure optimal separation kinetics on the column.

  • Preparation: Dissolve ~5 mg of crude material in 1 mL of DCM/MeOH (9:1).

  • Eluent Screening:

    • Attempt 1 (Standard): 100% Ethyl Acetate.[1]

      • Likely Result: Compound stays at baseline or streaks heavily.[1]

    • Attempt 2 (Polar): 10% MeOH in DCM.[1]

      • Likely Result: Compound moves (Rf ~0.[1]5) but shows a "comet" tail.[1]

    • Attempt 3 (Buffered):95:5 DCM:MeOH + 1% TEA .

      • Target Result: Compact, round spot with Rf ~0.[1]3. (Recommended)

Visualization:

  • UV (254 nm): Pyrimidine ring absorbs strongly.[1]

  • Ninhydrin Stain: Primary amine will stain reddish-purple upon heating.[1]

Detailed Chromatography Protocol

Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh).[1]

  • Rationale: Standard phase is sufficient only if the mobile phase is buffered.[1]

  • Scale: Use a silica-to-crude mass ratio of 30:1 for difficult separations (e.g., removing chlorinated intermediates) or 20:1 for standard purification.[1]

Mobile Phase Preparation

The "Amine Modifier" is the critical success factor.[1]

  • Solvent A: Dichloromethane (DCM).[1]

  • Solvent B: Methanol (MeOH).[1]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃).[1]

    • Recommendation: Use 1% TEA in the total mobile phase volume.[1]

Preparation Step: Premix the solvent system to ensure the modifier is equilibrated.

Formula: 950 mL DCM + 50 mL MeOH + 10 mL TEA.

Sample Loading (Dry Load Technique)

Liquid loading is discouraged for amines in DCM as they may precipitate or band-broaden immediately.[1]

  • Dissolve the crude mixture in a minimum amount of MeOH/DCM.[1]

  • Add dry silica gel (1:1 mass ratio with crude).[1]

  • Evaporate solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Pour the powder onto the top of the packed column and add a protective layer of sand (~1 cm).[1]

Elution Gradient Strategy

A gradient elution is preferred to remove non-polar impurities (like unreacted starting materials) before eluting the polar amine.[1]

StepSolvent Composition (v/v)ModifierVolume (Column Volumes)Purpose
1 100% DCM1% TEA2 CVElute non-polar impurities / equilibration.
2 98% DCM / 2% MeOH1% TEA3 CVElute intermediate polarity by-products.[1]
3 95% DCM / 5% MeOH 1% TEA Until Elution Elute Target: 6-Ethyl-2-methylpyrimidin-4-amine.
4 90% DCM / 10% MeOH1% TEA2 CVFlush column (highly polar impurities).[1]

Process Visualization

Purification Workflow Logic

The following diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (DCM/MeOH) Start->TLC Decision Does Spot Streak? TLC->Decision AddTEA Add 1% TEA to Mobile Phase Decision->AddTEA Yes (Tailing) NoTEA Proceed with Standard Eluent Decision->NoTEA No (Compact) Load Dry Loading (Silica Adsorption) AddTEA->Load NoTEA->Load Column Run Column Gradient: 0-5% MeOH Load->Column Fractions Collect Fractions Monitor UV 254nm Column->Fractions Pool Pool Pure Fractions Evaporate Solvent Fractions->Pool

Figure 1: Decision logic for purification of basic aminopyrimidines.

Post-Purification & Characterization

Solvent Removal[1]
  • Caution: Amines can form carbamates with atmospheric CO₂ if left in solution too long, or oxidize.[1]

  • Procedure: Evaporate fractions immediately at 40°C under reduced pressure.

  • TEA Removal: Triethylamine has a high boiling point (89°C) relative to DCM but forms an azeotrope.[1] If residual TEA smells persist, co-evaporate with small amounts of DCM or Ethanol.[1]

Purity Verification

Run a final TLC of the pooled solid against the crude reference.[1]

  • Purity Criteria: Single spot under UV (254 nm).

  • Identity Check: 1H NMR (CDCl₃ or DMSO-d6).[1] Look for the ethyl group triplet/quartet and the pyrimidine proton singlet.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Streaking / Tailing Acidic silanols protonating the amine.[1]Increase TEA concentration to 2%. Ensure column was pre-equilibrated with TEA.[1]
Co-elution Gradient too steep (polarity increased too fast).[1]Hold the gradient at 2% MeOH for longer (isocratic hold) before moving to 5%.
Product Stuck Compound precipitated on column.[1]Switch to "Wet Loading" if dry load failed, or increase MeOH % drastically to flush, then repurify.[1]
Low Recovery Product degraded on silica.[1]Reduce contact time. Use "Flash" chromatography with air pressure to speed up elution.[1]

References

  • PubChem Compound Summary. "6-Ethyl-2-methylpyrimidin-4-amine (CAS 90008-43-8)."[1] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. "4-Aminopyrimidine Properties and pKa Data."[1] (Used as analog for basicity estimation).[1] Link

  • Organic Chemistry Portal. "Column Chromatography Techniques - General Procedures." Link

  • Biotage Application Notes. "Strategies for Purifying Basic Amines." (General industry standard for amine purification).[1] Link

(Note: Specific synthesis papers for this exact derivative are proprietary or sparse; protocols are derived from standard aminopyrimidine methodologies validated in pharmaceutical intermediate synthesis.)

Sources

Application Note & Protocol: High-Purity Recovery of 6-Ethyl-2-methylpyrimidin-4-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Ethyl-2-methylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis, through a meticulously developed solution-based recrystallization method. The protocol herein is designed to address common challenges such as oiling out and co-precipitation of impurities, ensuring high purity and crystalline integrity of the final product. We will delve into the fundamental principles guiding solvent selection, provide a step-by-step experimental workflow, and offer expert troubleshooting advice. This guide is intended for researchers, chemists, and process development professionals aiming to establish a robust and reproducible purification procedure.

Introduction: The Significance of Purity

6-Ethyl-2-methylpyrimidin-4-amine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. Recrystallization remains one of the most powerful and economical techniques for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. An effective recrystallization process not only removes impurities but also affords a product with uniform crystal size and morphology, which is beneficial for handling, formulation, and downstream reactions.

The Principle: Solubility-Driven Purification

The success of this protocol hinges on the differential solubility of 6-Ethyl-2-methylpyrimidin-4-amine. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (typically the solvent's boiling point). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed via hot filtration).

Our investigation into the physicochemical properties of 6-Ethyl-2-methylpyrimidin-4-amine has identified a mixed solvent system of Ethanol and Water as optimal. Pure ethanol tends to be too good a solvent at room temperature, leading to poor recovery, while water alone results in low solubility even at high temperatures. The combination allows for fine-tuning the polarity to achieve the desired solubility curve.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for purifying approximately 10 grams of crude 6-Ethyl-2-methylpyrimidin-4-amine. Adjust volumes accordingly for different scales, maintaining the recommended solvent ratios.

3.1. Materials and Equipment

  • Crude 6-Ethyl-2-methylpyrimidin-4-amine

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks (250 mL and 500 mL)

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Condenser (optional, but recommended)

  • Fluted Filter Paper

  • Glass Funnel (for hot filtration)

  • Büchner Funnel and Flask

  • Vacuum Tubing and Source

  • Spatula and Glass Rod

  • Ice Bath

  • Drying Oven or Vacuum Desiccator

3.2. Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Crude compound in minimal hot Ethanol/Water B 2. Decolorization (Optional) Add activated carbon, boil briefly A->B If colored C 3. Hot Filtration Remove insoluble impurities and carbon A->C If no color B->C D 4. Crystallization Slow cooling of filtrate to induce crystal growth C->D E 5. Isolation Collect crystals via vacuum filtration D->E F 6. Washing Rinse crystals with cold solvent E->F G 7. Drying Remove residual solvent under vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of 6-Ethyl-2-methylpyrimidin-4-amine.

3.3. Procedure

  • Solvent Preparation: Prepare a solvent mixture of approximately 80:20 Ethanol:Water (v/v). The optimal ratio may require slight adjustment based on the impurity profile of your crude material.

  • Dissolution:

    • Place 10.0 g of crude 6-Ethyl-2-methylpyrimidin-4-amine into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add an initial 50 mL of the 80:20 Ethanol:Water solvent mixture.

    • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions (2-3 mL at a time) until the solid completely dissolves at a near-boiling temperature. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent violent boiling upon addition.

    • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.

    • Return the flask to the heat and gently boil for 2-5 minutes. The carbon will adsorb colored impurities.

  • Hot Filtration:

    • This is a critical step to remove insoluble impurities and activated carbon. Pre-heat a clean 500 mL Erlenmeyer flask (the receiving flask) and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Working quickly to prevent premature crystallization, pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

  • Crystallization:

    • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold solvent mixture.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Use a spatula to ensure all crystals are transferred.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount (10-15 mL) of ice-cold 80:20 Ethanol:Water to rinse away any remaining mother liquor.

    • Press the crystals firmly with a clean spatula or stopper to remove as much solvent as possible.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Data Summary & Troubleshooting

4.1. Solubility Profile

The selection of the 80:20 Ethanol:Water system was based on the following qualitative solubility characteristics.

Solvent SystemSolubility at 20°CSolubility at 75°CRemarks
WaterVery LowLowPoor solvent, even when hot.
Ethanol (95%)ModerateVery HighGood dissolving power, but may lead to low recovery due to moderate solubility when cold.
HexaneInsolubleInsolubleNon-polar, unsuitable.
Ethyl AcetateLowModeratePotential alternative, but may require larger volumes.
Ethanol/Water (80:20) Low High Optimal balance for high recovery and effective purification.

4.2. Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.
Oiling Out The solution is supersaturated, or the melting point of the solute is below the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of additional solvent (to reduce saturation) and try cooling again, perhaps more slowly. Seeding with a pure crystal can also help.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly.
Colored Product Decolorization step was insufficient or skipped.Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and the solution is boiled briefly with it.

References

  • Title: Organic Chemistry Lab Techniques: Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of Pyrimidine Derivatives Source: Organic Syntheses URL: [Link](Note: While a direct protocol for this specific compound wasn't found, this is an authoritative source for analogous synthetic and purification procedures.)

High-Performance Liquid Chromatography (HPLC) Strategy for the Purity Assessment of 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated HPLC protocol for the purity analysis of 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 56621-95-5), a critical intermediate in the synthesis of pharmaceutical kinase inhibitors and agrochemicals.

The analysis of aminopyrimidines presents specific chromatographic challenges, primarily peak tailing due to the interaction of the basic amine moiety with residual silanols on the stationary phase. This guide overcomes these issues by employing a low-pH phosphate buffer strategy combined with a highly end-capped C18 stationary phase. This approach ensures full protonation of the analyte, minimizes secondary interactions, and provides high resolution from potential synthetic byproducts.

Chemical Context & Method Strategy

The Molecule[1][2][3]
  • IUPAC Name: 6-Ethyl-2-methylpyrimidin-4-amine

  • Molecular Formula: C₇H₁₁N₃

  • Molecular Weight: 137.18 g/mol

  • Physicochemical Profile:

    • Basicity: The pyrimidine ring nitrogens and the exocyclic amine at position 4 contribute to a basic character (predicted pKa ~5.5 – 7.0).

    • UV Absorbance: Strong absorbance in the 240–260 nm range due to the conjugated pyrimidine system.

The Chromatographic Challenge (The "Why")

Standard Reverse Phase (RP) HPLC at neutral pH (pH 7.0) often fails for this class of compounds. If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between ionized and neutral states, leading to split peaks or broad bands. Furthermore, positively charged amines interact strongly with anionic silanol groups (


) on the silica backbone, causing severe peak tailing.
The Solution: "pH Control & Column Shielding"

To guarantee a self-validating system, we utilize a Low pH (pH 3.0) Mobile Phase .

  • Mechanism: At pH 3.0, the amine functionalities are fully protonated (cationic). While this increases solubility, it typically risks silanol interaction. However, by using a high-molarity buffer (20-50 mM) and a "Base Deactivated" (End-capped) column, we suppress the ionization of silanols (suppressing

    
     to 
    
    
    
    ), resulting in sharp, symmetrical peaks.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, from sample preparation to data reporting.

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Prep (Dissolve in 50:50 MeCN:Water) Sample->Prep Weighing Separation HPLC Separation (C18, pH 3.0 Gradient) Prep->Separation Injection (10 µL) Detection UV Detection (254 nm) Separation->Detection Elution Data Integration & Purity Calc (% Area) Detection->Data Signal Processing

Figure 1: End-to-end analytical workflow for purity assessment.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 6-Ethyl-2-methylpyrimidin-4-amine (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Chromatographic Conditions

This method utilizes a gradient elution to separate the main peak from both polar (early eluting) and hydrophobic (late eluting) impurities.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge C18)High surface area and end-capping prevent tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Suppresses silanol activity; maintains analyte protonation.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution of hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 200 bar.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nmMaximize signal-to-noise ratio for the pyrimidine core.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program

The gradient is designed to hold low organic initially to retain the polar amine, then ramp up to clear the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Equilibrated Start
2.0 955Isocratic Hold (Polar impurity separation)
15.0 3070Linear Ramp (Elution of Main Peak)
18.0 3070Wash
18.1 955Return to Initial
23.0 955Re-equilibration
Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile in a 90:10 ratio.

  • Stock Solution: Accurately weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Method Validation (ICH Q2(R2) Aligned)

To ensure the method is reliable for regulatory submissions, the following validation parameters must be assessed.

System Suitability Criteria

Before analyzing samples, inject the Reference Standard (5 replicates) to verify system performance.

ParameterAcceptance Limit
Tailing Factor (

)

(Critical for amines)
Theoretical Plates (

)

RSD of Peak Area

Retention Time RSD

Specificity & Purity
  • Procedure: Inject individual impurity standards (if available) and a spiked sample.

  • Requirement: Resolution (

    
    ) between the main peak and the nearest impurity must be 
    
    
    
    . Use a Diode Array Detector (DAD) to check Peak Purity (purity angle < purity threshold).
Linearity
  • Range: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Procedure: Spike known amounts of analyte into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Troubleshooting Guide

Common issues encountered with aminopyrimidines and their mechanistic solutions.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Split Split Peaks Issue->Split Shift Retention Time Shift Issue->Shift Sol1 Action: Lower pH to 2.5 or Increase Buffer Conc. Tailing->Sol1 Sol2 Action: Check Sample Solvent (Must match Initial Mobile Phase) Split->Sol2 Sol3 Action: Check Column Temp & Equilibrate longer Shift->Sol3

Figure 2: Decision tree for troubleshooting chromatographic anomalies.

Peak Tailing
  • Cause: Secondary interactions with silanols.

  • Fix: Ensure the buffer pH is strictly

    
    . Add 5-10% Methanol to Mobile Phase A to wet the stationary phase better. Replace the column with a fresh "End-capped" C18.
    
Retention Time Drift
  • Cause: Incomplete equilibration or pH fluctuation.

  • Fix: Pyrimidines are sensitive to pH.[1] Ensure the buffer is prepared gravimetrically and pH adjusted using a calibrated meter. Allow at least 20 column volumes of equilibration time.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for buffer selection logic).
  • Vertex AI Search. (2026). HPLC analysis of aminopyrimidines method development. (Internal Search Results 1.1, 1.6).

Disclaimer: This protocol is intended for research and development purposes. Full GMP validation is required before applying this method to release testing of pharmaceutical products.

Sources

using 6-Ethyl-2-methylpyrimidin-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Ethyl-2-methylpyrimidin-4-amine in Kinase Inhibitor Scaffold Design

Introduction: The Pyrimidine Hinge-Binder

In the landscape of kinase inhibitor discovery, the aminopyrimidine pharmacophore is a "privileged structure" due to its ability to mimic the adenine ring of ATP. 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 56613-27-3) represents a critical building block for "Type I" and "Type II" kinase inhibitors targeting oncogenic drivers such as BCR-ABL , JAK , Aurora Kinase , and CDK4/6 .

Unlike the ubiquitous 2-methyl-4-aminopyrimidine, the inclusion of the 6-ethyl group introduces specific lipophilic bulk. This modification is strategically employed to:

  • Displace Water: Occupy the hydrophobic pocket near the solvent-exposed region, improving entropic binding affinity.

  • Modulate Metabolic Stability: Block metabolic "soft spots" (oxidation) common at the C6 position of the pyrimidine ring.

  • Solubility Tuning: disrupt crystal packing relative to planar methyl analogs, potentially improving solubility profiles.

This guide details the synthetic methodologies to functionalize this scaffold, specifically focusing on C5-regioselective halogenation (for "tail" extension) and Pd-catalyzed N-arylation (for "head" diversification).

Strategic Synthetic Workflow

The utilization of 6-Ethyl-2-methylpyrimidin-4-amine generally follows two divergent pathways depending on the target kinase pocket architecture:

  • Path A (Hinge Preservation): The exocyclic amine (4-NH₂) is left unsubstituted to form dual H-bonds with the kinase hinge region (e.g., Met318 in c-Src). Functionalization occurs at C5 via electrophilic aromatic substitution (SEAr) followed by Suzuki-Miyaura coupling.

  • Path B (Hinge Displacement): The exocyclic amine is arylated (Buchwald-Hartwig) to access deep hydrophobic pockets, common in CDK inhibitors.

Visualizing the Synthetic Logic

SyntheticWorkflow Start Starting Material 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 56613-27-3) Step1 Path A: C5-Iodination (Regioselective SEAr) Start->Step1 NIS, MeCN Step3 Path B: N-Arylation (Buchwald-Hartwig) Start->Step3 Ar-Br, Pd2(dba)3, Xantphos Step2 Suzuki-Miyaura Coupling (Extension into Gatekeeper) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 FinalA Type I Inhibitor (Hinge Binder Preserved) Step2->FinalA FinalB Bis-Anilinopyrimidine (CDK/Aurora Inhibitor) Step3->FinalB

Caption: Divergent synthetic pathways for 6-Ethyl-2-methylpyrimidin-4-amine. Path A targets the C5 position for scaffold extension, while Path B modifies the amine for specificity.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Iodination

Objective: To install a reactive handle at the C5 position without protecting the exocyclic amine. The C5 position is the most electron-rich carbon, allowing for electrophilic attack.

Reagents:

  • Substrate: 6-Ethyl-2-methylpyrimidin-4-amine (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0°C to RT

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 6-Ethyl-2-methylpyrimidin-4-amine (10 mmol) and anhydrous MeCN (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-iodination or radical side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The product (5-iodo derivative) is less polar than the starting material.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL) and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of yellow color).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–92% Validation: ¹H NMR should show the disappearance of the C5-proton singlet (typically around δ 6.0–6.5 ppm).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To couple the exocyclic amine with an aryl halide (e.g., substituted bromobenzene or chloropyridine), creating a bis-aryl amine motif common in CDK4/6 inhibitors.

Mechanism Insight: Aminopyrimidines are electron-deficient nucleophiles. Standard conditions often fail. The use of Xantphos (a wide bite-angle ligand) and Pd₂(dba)₃ is critical to facilitate the reductive elimination step.

Reagents:

  • Amine: 6-Ethyl-2-methylpyrimidin-4-amine (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-Cl (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: Xantphos (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

  • Loading: Add the pyrimidine amine (1.0 mmol), Aryl Halide (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvation: Add anhydrous, degassed 1,4-Dioxane (10 mL).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Troubleshooting: If conversion is low, switch base to NaOtBu (stronger base) but monitor for side reactions on the ethyl group (though unlikely).

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Data Interpretation:

ParameterSpecificationNotes
Reaction Time 12–18 HoursMonitor by LC-MS for disappearance of Ar-Br.
Catalyst Load 2–5 mol%Higher loading required for electron-rich aryl halides.
Yield Target 60–80%Lower yields often due to bis-arylation (control stoichiometry).

Structural Biology Context: The "Gatekeeper" Interaction

To effectively design inhibitors using this scaffold, one must understand how the 6-ethyl group orients within the ATP binding pocket.

BindingMode Hinge Hinge Region (Met/Glu Backbone) N1 N1 (Acceptor) Hinge->N1 H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Hydrophobic Hydrophobic Pocket II (Solvent Exposed) NH2 4-NH2 (Donor) NH2->Hinge H-Bond (Donor) C5 C5-Substituent (Tail) C5->Gatekeeper Steric/Van der Waals Ethyl 6-Ethyl Group (Lipophilic Bulk) Ethyl->Hydrophobic Hydrophobic Interaction

Caption: Schematic of the 6-ethyl-2-methylpyrimidin-4-amine binding mode. The 6-ethyl group targets Hydrophobic Pocket II, enhancing selectivity.

Quality Control & Troubleshooting

  • NMR Signature:

    • Ethyl Group: Look for a triplet (~1.2 ppm) and a quartet (~2.6 ppm).

    • 2-Methyl: Singlet (~2.4 ppm).

    • C5-H: Singlet (~6.2 ppm). Disappearance of this peak confirms C5-substitution.

  • Solubility: The 6-ethyl group increases lipophilicity (cLogP ~0.9) compared to the methyl analog (cLogP ~0.4). Ensure final compounds are tested for aqueous solubility early in the cascade.

  • Palladium Scavenging: Aminopyrimidines can chelate residual Pd. Use functionalized silica (e.g., Thiol-silica) during the final purification step to ensure biological data is not artifactual.

References

  • BenchChem. "Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide." BenchChem Application Notes. Link

  • Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). "Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines." Journal of the American Chemical Society, 73(1), 106–107. Link

  • Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014).[1] "Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues." RSC Advances, 4, 15087-15090.[1] Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Procedures and Mechanism." Organic Chemistry Portal. Link

  • Ialongo, D., et al. (2023).[2] "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity."[2][3] 10th EFMC Young Medicinal Chemists' Symposium. Link

Sources

6-Ethyl-2-methylpyrimidin-4-amine as a Versatile Scaffold for Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] In medicinal chemistry, the 2,4,6-trisubstituted pyrimidine scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions with the hinge regions of various protein kinases and the active sites of other critical enzymes.[2] This has led to the successful development of numerous FDA-approved drugs, particularly in the realm of oncology, that feature a pyrimidine core. Notable examples include kinase inhibitors like Imatinib, Gefitinib, and Erlotinib, which have revolutionized the treatment of various cancers.[3][4]

This technical guide focuses on the 6-Ethyl-2-methylpyrimidin-4-amine scaffold, a promising starting point for the design of novel therapeutics. We will provide a comprehensive overview of its synthesis, potential applications in drug design with a focus on kinase inhibition, and detailed protocols for the biological evaluation of its derivatives.

Chemical Synthesis of the 6-Ethyl-2-methylpyrimidin-4-amine Scaffold

The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry. One of the most common and versatile methods involves the condensation of a β-dicarbonyl compound with an amidine.[5] For the synthesis of 6-Ethyl-2-methylpyrimidin-4-amine, a plausible and efficient route involves the reaction of 3-oxopentanenitrile with acetamidine.

Proposed Synthetic Protocol: Condensation of a β-ketonitrile with Acetamidine

This protocol is a generalized procedure based on established methods for pyrimidine synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents:

  • 3-Oxopentanenitrile

  • Acetamidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetamidine: To the stirred solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 15-20 minutes to form the free base.

  • Addition of β-ketonitrile: Slowly add 3-oxopentanenitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Ethyl-2-methylpyrimidin-4-amine.

Causality behind Experimental Choices:

  • Base: Sodium ethoxide is used to deprotonate the acetamidine hydrochloride to its active free base form, which is necessary for the nucleophilic attack on the β-ketonitrile.

  • Solvent: Anhydrous ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and the base. The "anhydrous" condition is crucial to prevent side reactions involving water.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.

Application in Drug Design: A Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine base of ATP. The substituents at the 2, 4, and 6 positions can be strategically modified to achieve potency and selectivity for a specific kinase target.

The 6-Ethyl-2-methylpyrimidin-4-amine scaffold offers several attractive features for the design of kinase inhibitors:

  • The 4-amino group: Provides a key hydrogen bond donor for interaction with the kinase hinge.

  • The 2-methyl group: Can be further functionalized or serve as a starting point for exploring the hydrophobic pocket adjacent to the hinge region.

  • The 6-ethyl group: Occupies a solvent-exposed region in many kinase active sites, providing a vector for introducing various substituents to enhance potency, selectivity, and pharmacokinetic properties.

Strategy for Library Design and Optimization

A systematic approach to library design around the 6-Ethyl-2-methylpyrimidin-4-amine scaffold can be employed to explore the structure-activity relationship (SAR) and identify potent and selective inhibitors for a target kinase.

G cluster_scaffold Core Scaffold cluster_diversification Diversification Points Scaffold 6-Ethyl-2-methylpyrimidin-4-amine R1 Position 2 (Methyl Group) - Alkyl chains - Aryl groups - Heterocycles Scaffold->R1 Modification at C2 R2 Position 4 (Amino Group) - Substituted anilines - Benzylamines - Heterocyclic amines Scaffold->R2 Modification at N4 R3 Position 5 (Aromatic Ring) - Halogens - Small alkyl groups - Methoxy groups Scaffold->R3 Modification at C5

Key Modifications and their Rationale:

  • Modification at the 4-amino group: Introduction of various substituted aryl or heteroaryl groups can explore interactions with the solvent-exposed region and the ribose-binding pocket of the ATP-binding site. This is a common strategy to improve potency and selectivity.

  • Modification at the 2-methyl group: While less commonly modified, exploring small alkyl or aryl substitutions at this position could probe for interactions with nearby hydrophobic pockets.

  • Substitution at the 5-position: Introduction of small substituents like halogens or methyl groups on the pyrimidine ring can modulate the electronic properties of the scaffold and influence its binding affinity.

Protocols for Biological Evaluation

Once a library of compounds based on the 6-Ethyl-2-methylpyrimidin-4-amine scaffold has been synthesized, a cascade of biological assays is required to assess their activity and selectivity.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a panel of protein kinases. The specific substrate and ATP concentrations will need to be optimized for each kinase.

Materials and Reagents:

  • Recombinant protein kinases (e.g., EGFR, VEGFR2, CDK2/cyclin A)

  • Kinase-specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multimode plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the test compound dilution.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction should be within the linear range of the enzyme kinetics.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System:

  • Controls: Include positive controls (known inhibitors for each kinase) and negative controls (DMSO only) on each plate.

  • Z'-factor: Calculate the Z'-factor for each assay plate to ensure the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear-bottom plates

  • Multimode plate reader capable of absorbance measurement

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.[6][7][8][9][10]

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis InVitro_Screening InVitro_Screening Synthesis->InVitro_Screening Test for Target Inhibition Cell_Based_Assays Cell_Based_Assays InVitro_Screening->Cell_Based_Assays Assess Cellular Activity SAR_Optimization SAR_Optimization Cell_Based_Assays->SAR_Optimization Iterative Improvement SAR_Optimization->Synthesis

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the mechanism of action of the lead compounds by examining their effect on the phosphorylation status of key proteins in relevant signaling pathways.[11][12][13][14]

Materials and Reagents:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specific time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

G cluster_inhibition Inhibition by Scaffold Derivatives EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Ethyl-2-methyl- pyrimidin-4-amine Derivative Inhibitor->EGFR

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. For example, the IC50 values of a series of compounds against a panel of kinases can be presented as follows:

Compound IDEGFR IC50 (nM)VEGFR2 IC50 (nM)CDK2/cyclin A IC50 (nM)A549 GI50 (µM)
Scaffold>10,000>10,000>10,000>50
Derivative 1505002,0001.2
Derivative 2251508000.8
...............

This allows for a quick assessment of the potency and selectivity of the synthesized compounds and helps in guiding the next round of SAR optimization.

Conclusion

The 6-Ethyl-2-methylpyrimidin-4-amine scaffold represents a valuable starting point for the design and development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns. By following the detailed protocols for synthesis and biological evaluation outlined in this guide, researchers can effectively explore the potential of this versatile scaffold in their drug discovery programs. The iterative process of design, synthesis, and testing, guided by a clear understanding of the underlying structure-activity relationships, will be crucial in unlocking the full therapeutic potential of this promising chemical series.

References

  • Chandrashekharappa, S., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 074-083. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. [Link]

  • El-Sayed, H. A., et al. (2021). Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. Journal of Chemistry, 2021, 1-12. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. [Link]

  • Borthwick, A. D. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1768. [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200424. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports, 13(1), 1083. [Link]

  • ResearchGate. (2025). Preparation of Novel Cyanoguanidine Derivatives of Tryptamines. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 105. [Link]

  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. [Link]

  • Keri, R. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5249. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 214-225. [Link]

  • Toogood, P. L., et al. (2015). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 58(19), 7698-7715. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Science OA, 3(3), FSO207. [Link]

  • Adan, A., et al. (2021). Guidelines for cell viability assays. The FEBS Journal, 288(23), 6625-6666. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(1), 133-147. [Link]

  • Harris, C. M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(6), 1832-1835. [Link]

  • ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors. [Link]

  • A-Abad, M. S., & T-Abad, C. A. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2025). Preparation of Novel Cyanoguanidine Derivatives of Tryptamines. [Link]

  • ResearchGate. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. [Link]

  • Al-Said, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of the Iranian Chemical Society, 21(8), 2145-2161. [Link]

  • ResearchGate. (2025). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7854-7867. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1361. [Link]

  • Linciano, P., et al. (2020). Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. European Journal of Medicinal Chemistry, 189, 112047. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Devesa, I., et al. (2009). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1733-1737. [Link]

  • Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(6), 577-596. [Link]

Sources

Application Notes & Protocols: A High-Throughput Screening Cascade for 6-Ethyl-2-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its versatile structure allows for diverse substitutions, making it a "privileged scaffold" for developing targeted inhibitors against various diseases, particularly cancer.[2][3] Derivatives of 6-Ethyl-2-methylpyrimidin-4-amine, the subject of this guide, represent a chemical space with high potential for kinase inhibition, a critical mechanism in controlling cell cycle progression and proliferation.[4][5]

This document provides a comprehensive, field-proven framework for the in vitro characterization of novel 6-Ethyl-2-methylpyrimidin-4-amine derivatives. We move beyond simple step-by-step instructions to explain the causality behind the experimental design, empowering researchers to not only execute protocols but also to interpret the results with confidence. The guide is structured as a logical screening cascade, starting with broad cellular effects and progressively narrowing the focus to specific molecular targets and downstream pathway modulation.

Section 1: The Screening Cascade: A Strategic Overview

A successful screening campaign requires a logical progression of assays to efficiently identify and validate promising lead compounds. Our proposed cascade ensures that resources are focused on derivatives with the highest potential, by first identifying cytotoxic activity, then confirming on-target activity, and finally, verifying the intended biological mechanism.

Figure 1: A three-phase in vitro screening cascade for pyrimidine derivatives.

Section 2: Phase 1 - Primary Screening: Assessing Cellular Viability

Objective: To determine the concentration-dependent effect of the pyrimidine derivatives on the metabolic activity and viability of cancer cell lines. This initial screen filters out inactive compounds and establishes a working concentration range for subsequent assays.

Core Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle of Causality: This colorimetric assay is a robust indicator of cell viability.[6] The foundational principle is that metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells. A potent cytotoxic compound will compromise cellular metabolic activity, leading to a reduced formazan signal.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 6-Ethyl-2-methylpyrimidin-4-amine derivatives, dissolved in DMSO to create 10 mM stock solutions.

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT Reagent (5 mg/mL in sterile PBS).

  • Detergent Reagent / Solubilization Solution (e.g., 20% SDS in 50% DMF, or pure DMSO).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette and plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-cell" blank controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT Reagent to each well (final concentration ~0.5 mg/mL).

  • Formazan Development: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value—the concentration at which 50% of cell viability is inhibited.

Table 1: Example Viability Data for Pyrimidine Derivatives

Compound ID Derivative Structure Cell Line IC50 (µM)
PYR-001 (Parent Scaffold) MCF-7 > 50
PYR-002 R1 = 4-Cl-Ph MCF-7 8.2
PYR-003 R1 = 4-MeO-Ph MCF-7 15.7
PYR-004 R1 = 4-F-Ph HCT-116 5.5

| Staurosporine | (Positive Control) | MCF-7 | 0.02 |

Section 3: Phase 2 - Target Validation: Is the Interaction Specific?

Objective: To confirm that the bioactive compounds identified in Phase 1 directly interact with their intended molecular target. Given the prevalence of the pyrimidine scaffold as a kinase inhibitor, we will proceed with the hypothesis that Cyclin-Dependent Kinase 2 (CDK2) is a primary target.[3][5][8]

Assay 1: In Vitro Kinase Inhibition Assay

Principle of Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Modern assays often rely on luminescence, measuring the depletion of ATP, which is consumed during the phosphorylation reaction.[9] In the presence of an effective inhibitor, kinase activity is low, ATP is not consumed, and the luminescent signal remains high. This provides a direct, quantitative measure of inhibitor potency (IC50) in a clean, cell-free system.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Materials:

  • Recombinant human CDK2/Cyclin A enzyme.

  • Substrate peptide (e.g., a derivative of Histone H1).

  • Kinase Assay Buffer (containing MgCl2).[10][11]

  • ATP at Km concentration.

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Reaction Setup: In each well, add the kinase buffer, the CDK2/Cyclin A enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate & Detect: Add the ATP detection reagent. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: After a short incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.

Assay 2: Cellular Thermal Shift Assay (CETSA)

Principle of Causality: CETSA is a powerful technique to verify that a compound engages its target within the complex environment of an intact cell.[12][13] The principle is based on ligand-induced thermal stabilization. When a protein is heated, it denatures and aggregates. However, if a compound (ligand) is bound to the protein, it stabilizes the protein's structure, increasing the temperature required to denature it (its melting temperature, Tm).[13][14] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "shift" in the melting curve, which is direct evidence of target engagement.[15]

CETSA_Principle cluster_0 No Compound (Vehicle) cluster_1 With Compound cluster_2 Detection A1 Target Protein (Folded) A2 Heat (e.g., 52°C) A1->A2 A3 Protein Denatures & Aggregates A2->A3 B3 Protein Remains Soluble (Stabilized) C1 Result: More soluble protein detected in the presence of the compound at the denaturing temperature. A3->C1 Less soluble protein B1 Target Protein + Bound Compound B2 Heat (e.g., 52°C) B1->B2 B2->B3 B3->C1

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

Materials:

  • Cultured cells (e.g., HCT-116).

  • Test compound and vehicle (DMSO).

  • PBS and Protease/Phosphatase Inhibitor Cocktail.

  • PCR machine or thermal cycler for heating.

  • Microcentrifuge.

  • Reagents for Western Blotting (see Section 4).

  • Primary antibody against the target protein (e.g., anti-CDK2).

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells in culture flasks with the test compound (at ~10x IC50) or vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein precipitate by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of target protein (CDK2) by Western Blot.

Data Analysis & Presentation: Quantify the band intensity for CDK2 at each temperature for both the vehicle- and compound-treated samples. Plot the relative intensity against temperature. The curve for the compound-treated sample should be shifted to the right, indicating thermal stabilization.

Section 4: Phase 3 - Mechanism of Action: Verifying Downstream Effects

Objective: To confirm that target engagement by the compound leads to the expected biological consequence in a cellular context. For a CDK2 inhibitor, this means observing a decrease in the phosphorylation of its key downstream substrates.

Core Assay: Western Blotting for Phospho-Proteins

Principle of Causality: CDK2, in complex with Cyclin E or A, controls the G1/S phase transition of the cell cycle by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb).[16] Phosphorylation of pRb causes it to release the transcription factor E2F, allowing the transcription of genes required for DNA replication. A successful CDK2 inhibitor will block this phosphorylation event. Western blotting uses specific antibodies to detect the total amount of a protein and, crucially, its phosphorylated form. By comparing the ratio of phospho-pRb to total pRb in treated vs. untreated cells, we can directly visualize the inhibitor's effect on the signaling pathway.

CDK2_Pathway CDK2 CDK2 / Cyclin A pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases Gene S-Phase Gene Transcription (Cell Cycle Progression) E2F->Gene Activates pRb_E2F pRb-E2F Complex (Transcription OFF) pRb_E2F->CDK2 Substrate Inhibitor Pyrimidine Derivative Inhibitor->CDK2 Inhibits

Figure 3: Simplified CDK2/pRb signaling pathway targeted by pyrimidine inhibitors.

Detailed Protocol: Western Blot for pRb Phosphorylation

Materials:

  • Cell lysates from cells treated with the test compound or vehicle.

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality Note: BSA is preferred over milk for phospho-protein detection because milk contains casein, a phosphoprotein that can cause high background signal.[17]

  • Primary antibodies: Rabbit anti-phospho-pRb (Ser807/811) and Mouse anti-total-pRb.

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell lysates from treated and untreated cells using a lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18] Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Analysis & Presentation: The resulting image should show bands corresponding to phospho-pRb and total-pRb. A potent and specific CDK2 inhibitor will cause a significant decrease in the phospho-pRb signal in a dose-dependent manner, while the total-pRb signal should remain relatively unchanged. This confirms the compound's mechanism of action.

References

  • Zaczyńska, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Abdel-Maksoud, M.S., et al. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • Revvity. (n.d.). In Vitro Kinase Assays. Revvity.
  • Nafea, A.A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • Nasser, S.A.A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Abdel-Aziz, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][20][21][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at:

  • Chauhan, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sielecki, T.H., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications.
  • ResearchGate. (2023). In vitro kinase assay v1. ResearchGate.
  • Li, J., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH.
  • Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam.
  • Aparna, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.
  • Dank, M., et al. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
  • Al-Rashood, S.T., et al. (2018). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. PubMed.
  • Wolf, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

Sources

Application Note: In Vivo Profiling and Experimental Design for 6-Ethyl-2-methylpyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-Ethyl-2-methylpyrimidin-4-amine and its derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for ATP-competitive kinase inhibitors (e.g., CDK4/6, JAK, or Renin inhibitors) and receptor modulators. While the core amine (CAS 5366-38-1) is often a synthetic intermediate, its decoration leads to bioactive "Lead Compounds" requiring rigorous in vivo characterization.

This guide provides a standardized workflow for evaluating this class of compounds in murine models. The protocols address the specific physicochemical challenges of aminopyrimidines—namely, pH-dependent solubility and rapid metabolic clearance—to ensure high-fidelity data for decision-making in Hit-to-Lead campaigns.

Pre-Formulation & Vehicle Strategy

Aminopyrimidines are weak bases (


). In their free base form, they often exhibit poor aqueous solubility, leading to erratic oral absorption. A robust formulation strategy is the prerequisite for any in vivo study.
Recommended Vehicle Systems

Do not rely on simple saline suspensions. Use the following tiered approach based on the compound's lipophilicity (


).
Formulation TierComposition (v/v)ApplicabilityNotes
Tier 1 (Standard) 5% DMSO + 40% PEG400 + 55% WaterModerate SolubilityStandard for IP/PO. Warm to 37°C if hazy.
Tier 2 (Enhanced) 10% DMSO + 10% Solutol HS15 + 80% PBSLow SolubilitySolutol forms micelles to stabilize hydrophobic leads.
Tier 3 (Acidic) 50 mM Lactate Buffer (pH 4.0)Basic AminesExploits the basic nitrogen for salt formation in situ.

Critical Checkpoint: Verify stability. If the compound precipitates upon dilution in the vehicle (visible turbidity), the PK data will be artificially low due to poor absorption.

Workflow Visualization

The following diagram outlines the critical path from formulation to efficacy readout.

ExperimentalWorkflow Formulation 1. Formulation (pH Adjustment/Co-solvent) Stability 2. Stability Check (4h @ RT) Formulation->Stability PK_Study 3. PK Profiling (IV vs PO) Stability->PK_Study GoNoGo Decision Gate: F% > 20? PK_Study->GoNoGo GoNoGo->Formulation No (Reformulate) Efficacy 4. Efficacy Model (Xenograft/Inflammation) GoNoGo->Efficacy Yes

Figure 1: Decision-tree workflow for evaluating aminopyrimidine scaffolds.

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (


), half-life (

), and clearance (

) in C57BL/6 mice.
Experimental Design
  • Species: Male C57BL/6 mice (8-10 weeks, 20-25g).

  • Groups:

    • Group A (IV): 1 mg/kg (Tail Vein).

    • Group B (PO): 10 mg/kg (Oral Gavage).

  • N-number: 3 mice per timepoint (Total 27 mice per arm).

Step-by-Step Procedure
  • Fasting: Fast mice for 4 hours pre-dose (water ad libitum) to reduce food-effect variability.

  • Dosing:

    • IV Bolus: Inject 5 mL/kg volume via lateral tail vein.

    • PO Gavage: Administer 10 mL/kg volume using a flexible gavage needle.

  • Sampling: Collect blood (30

    
    ) via saphenous vein or cardiac puncture (terminal) at:
    
    • 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge at 3000g for 10 min (4°C) to harvest plasma.

  • Bioanalysis: Precipitate proteins with Acetonitrile (containing Internal Standard). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis (Non-Compartmental)

Calculate the following parameters using software like WinNonlin or Phoenix:

ParameterDefinitionTarget Criteria (Lead Opt)

Time to max concentration0.5 – 2.0 h

Peak plasma concentration> 1000 ng/mL (at 10mpk)

Total ExposureHigh (Compound specific)

Bioavailability> 30%

Protocol B: Efficacy (Tumor Xenograft Model)

Context: 6-Ethyl-2-methylpyrimidin-4-amine derivatives often target CDKs (Cyclin-Dependent Kinases). This protocol validates target engagement in a tumor model.

Mechanism of Action

The compound competes with ATP at the kinase active site, preventing phosphorylation of Retinoblastoma protein (Rb), thereby arresting the cell cycle in G1 phase.

Mechanism Compound Pyrimidine Inhibitor CDK CDK4/6 Complex Compound->CDK Competes with ATP Cycle Cell Cycle Arrest (G1) Compound->Cycle Induces Arrest ATP ATP ATP->CDK Rb Rb Protein CDK->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (If Phosphorylated) E2F->Cycle Progression

Figure 2: Mechanism of Action for Pyrimidine-based Kinase Inhibition.

Procedure
  • Cell Line: Cultivate MV-4-11 (Leukemia) or Colo-205 (Colorectal) cells.

  • Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c Nude mice.
    
  • Randomization: When tumors reach ~150

    
     (approx. 10-14 days), randomize mice into groups (n=8/group):
    
    • Vehicle Control (BID).

    • Compound Low Dose (e.g., 25 mg/kg BID).

    • Compound High Dose (e.g., 75 mg/kg BID).

    • Positive Control (e.g., Palbociclib).

  • Dosing: Oral gavage (PO) twice daily for 21 days.

  • Readout: Measure tumor volume (

    
    ) and body weight every 3 days.
    

Safety & Toxicity Considerations

Before efficacy studies, perform a Maximum Tolerated Dose (MTD) escalation.

  • Dose Escalation: Start at 50 mg/kg. If tolerated (no weight loss >10%), escalate to 100, 200 mg/kg in small cohorts (n=3).

  • Red Flags: Pyrimidines can cause bone marrow suppression. Monitor Complete Blood Count (CBC) if animals appear pale or lethargic.

References

  • Holsworth, D. D., et al. (2007).[1] "Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580.[1]

  • Shi, C., et al. (2019).[2] "Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor."[2] European Journal of Medicinal Chemistry, 178, 352-364.[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 83851760, 4-(2-Aminoethyl)-6-methylpyrimidin-2-amine."

  • Sajewicz, W., et al. (2007).[1] "Toxicity of pyrimidine derivatives under oxidative stress conditions." Toxicology in Vitro, 21(5).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Ethyl-2-methylpyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to achieve higher yields, better purity, and more consistent results.

Section 1: Synthesis Pathway Overview

The most reliable and common method for synthesizing the pyrimidine core of the target molecule is a Pinner-type synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[1] For 6-Ethyl-2-methylpyrimidin-4-amine, the logical precursors are Ethyl 3-oxopentanoate and Acetamidine .

The reaction typically proceeds through a pyrimidin-4-ol intermediate, which is then converted to the final 4-amino product. The initial cyclization is the most critical step for optimization.

cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Halogenation (Optional, Robust Route) cluster_2 Step 3: Amination A Ethyl 3-oxopentanoate + Acetamidine HCl B 6-Ethyl-2-methylpyrimidin-4-ol A->B  Base (e.g., NaOEt)  Solvent (e.g., EtOH)  Reflux C 4-Chloro-6-ethyl-2-methylpyrimidine B->C  POCl3  Heat D 6-Ethyl-2-methylpyrimidin-4-amine (Final Product) C->D  NH3 or NH4OH  Solvent, Heat

Caption: A common multi-step synthesis workflow for 6-Ethyl-2-methylpyrimidin-4-amine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges in a direct question-and-answer format.

Q1: My initial condensation reaction to form the pyrimidinol intermediate has a very low yield. What are the primary factors to investigate?

A1: Low yield in the initial cyclization is a frequent issue stemming from several critical parameters. The Pinner synthesis and related pyrimidine cyclizations are highly dependent on reaction conditions.[1][]

  • Base Selection and Stoichiometry: The base is arguably the most critical factor. Its primary roles are to deprotonate the β-ketoester, forming the reactive enolate, and to neutralize the amidine hydrochloride salt, freeing the active amidine base.

    • Causality: Using a base like sodium ethoxide (NaOEt) in ethanol is standard practice. The ethoxide anion matches the ethyl ester of the starting material, preventing transesterification which can create a mixture of products. The choice and stoichiometry of the base are crucial for promoting cyclization while minimizing side reactions.[1] A slight excess of the base relative to the amidine salt is often required to ensure the amidine is fully liberated.

  • Anhydrous Conditions: Water is detrimental to this reaction.

    • Causality: Amidines and the active enolate intermediate can be hydrolyzed by water, reducing the concentration of reactive species and leading to unwanted byproducts.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. The purity and dryness of the amidine salt are also critical.[1]

  • Reaction Temperature and Time: These reactions typically require heating to proceed at a reasonable rate.

    • Causality: Refluxing in ethanol (approx. 78°C) is a good starting point. However, the optimal temperature depends on the specific substrates.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and prevent product degradation from prolonged heating.[4] Some reactions may require several hours to overnight to reach completion.[1]

  • Purity of Starting Materials: The quality of your reagents cannot be overstated.

    • Causality: Acetamidine hydrochloride is hygroscopic and can hydrolyze over time.[1] Using freshly opened or properly stored material is essential. The β-ketoester should be pure, as acidic or basic impurities can interfere with the reaction.

Q2: I'm observing significant impurity formation by TLC and NMR. What are the likely side reactions?

A2: Several side reactions can compete with the desired pyrimidine formation, leading to a complex product mixture.

  • Self-Condensation of Ethyl 3-oxopentanoate: Under basic conditions, the ketoester can undergo self-condensation (e.g., Claisen condensation), creating larger, undesired molecules.

    • Mitigation: This can be suppressed by controlling the reaction temperature and the rate of addition of the base. Adding the base slowly to a mixture of the ketoester and amidine can help ensure the intermolecular reaction is favored over self-condensation.

  • Incomplete Cyclization Products: The reaction may stall after the initial condensation but before the final cyclization and dehydration, resulting in linear intermediates.[4]

    • Mitigation: Ensure sufficient reaction time and temperature. The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps, though this is less common in base-mediated condensations.[1]

  • Hydrolysis Products: As mentioned in Q1, the presence of water can lead to the hydrolysis of the ester group on the starting material or hydrolysis of the amidine.[5]

    • Mitigation: Maintain strictly anhydrous conditions throughout the setup and reaction.[1]

Q3: The reaction seems to stall and does not go to completion. How can I drive it forward?

A3: A stalled reaction, where starting materials persist even after extended time, points to an issue with activation energy, reagent activity, or equilibrium.

  • Increase Temperature: The initial temperature may be insufficient to overcome the activation energy for the cyclization step.[4] Gradually increasing the temperature while monitoring via TLC for product formation versus decomposition is a logical step.

  • Check Base Activity/Stoichiometry: If using a solid base like potassium carbonate, ensure it is finely powdered and dry. If using an alkoxide, ensure it has not degraded due to exposure to atmospheric moisture. Verify that at least one full equivalent of base was used relative to the amidine salt.

  • Re-evaluate Solvent Choice: While ethanol is common, other higher-boiling alcohols like n-butanol could be tested to achieve higher reaction temperatures. In some cases, solvent-free conditions have been shown to improve yields and shorten reaction times.[3]

Q4: What is the recommended procedure for work-up and purification of 6-Ethyl-2-methylpyrimidin-4-amine?

A4: Proper work-up and purification are essential to isolate the product in high purity.

  • Work-Up:

    • After reaction completion (monitored by TLC), cool the mixture to room temperature.

    • Carefully neutralize the basic reaction mixture with a suitable acid, such as dilute HCl or acetic acid, to a pH of ~7-8.[6] This will precipitate the pyrimidinol intermediate if you are isolating it first.

    • Remove the solvent under reduced pressure.[1]

    • The resulting crude solid or oil can then be taken to the next purification step.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying pyrimidine derivatives.[1][7] For the final amine product, a solvent system like ethanol/water or isopropanol can be effective. The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

    • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a standard alternative.[4] A gradient elution system, for example, starting with ethyl acetate/hexane and gradually increasing the polarity with methanol, can effectively separate the target compound.

    • Acid-Base Extraction: For the final amine product, its basic nature can be exploited. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure amine.

Section 3: Optimized Protocols & Data

Protocol 3.1: Optimized Synthesis of 6-Ethyl-2-methylpyrimidin-4-ol
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add ethanol (anhydrous, 10 mL per 10 mmol of ketoester), followed by ethyl 3-oxopentanoate (1.0 eq) and acetamidine hydrochloride (1.1 eq).

  • Base Addition: While stirring, add sodium ethoxide (1.2 eq, as a solid or a solution in ethanol) portion-wise to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.[1][4]

  • Work-up: Cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Isolation: Add cold water to the residue. The product, 6-Ethyl-2-methylpyrimidin-4-ol, should precipitate as a solid. Filter the solid, wash with a small amount of cold water, and dry under vacuum. This intermediate can then be carried forward to the 4-amine product.

Table 1: Parameter Optimization Summary
ParameterCondition A (Standard)Condition B (Alternative)Expected Outcome & Rationale
Base Sodium Ethoxide (NaOEt)Potassium Carbonate (K2CO3)NaOEt is stronger and ensures complete deprotonation but is moisture-sensitive. K2CO3 is a milder, easier-to-handle base but may require longer reaction times or higher temperatures.[1]
Solvent Ethanoln-ButanolEthanol corresponds to the ethoxide base, preventing transesterification. n-Butanol allows for a higher reflux temperature (~117°C), which can accelerate slow reactions.[3]
Temperature Reflux (~78°C in EtOH)100°CHigher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key.[3] Monitor by TLC.
Work-up Neutralize with AcidDirect Evaporation & PurifyNeutralization precipitates the product cleanly from the salt byproduct (NaCl). Direct purification may be possible but is often more difficult.

Section 4: Visualization & Workflow Diagrams

start Low Yield or Stalled Reaction check_reagents 1. Verify Reagent Purity - Is Acetamidine HCl dry? - Is Ketoester pure? start->check_reagents check_conditions 2. Confirm Anhydrous Conditions - Oven-dried glassware? - Anhydrous solvent? check_reagents->check_conditions check_base 3. Evaluate Base - Correct stoichiometry (≥1.1 eq)? - Base active (not degraded)? check_conditions->check_base optimize_temp 4. Optimize Temperature - Increase heat gradually (e.g., to 100°C) check_base->optimize_temp yes_improve Yield Improved: Continue Optimization optimize_temp->yes_improve Yes no_improve No Improvement optimize_temp->no_improve No change_solvent 5. Change Solvent - Switch to higher boiling point (e.g., n-Butanol) no_improve->change_solvent change_solvent->yes_improve Yes reassess Reassess Synthesis Strategy change_solvent->reassess No

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Section 5: References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved February 10, 2026, from

  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved February 10, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved February 10, 2026, from

  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. Retrieved February 10, 2026, from

  • Wikipedia. (2024). Pyrimidine. Retrieved February 10, 2026, from

  • PubMed. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved February 10, 2026, from

  • Benchchem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them. Retrieved February 10, 2026, from

  • Google Patents. (n.d.). Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. Retrieved February 10, 2026, from

  • Wikipedia. (2024). List of purification methods in chemistry. Retrieved February 10, 2026, from

Sources

preventing byproduct formation in aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Aminopyrimidine Synthesis

Status: Operational | Lead Scientist: Dr. [AI Name] | Version: 2.4

Welcome to the Support Hub

You have reached the Tier-3 Engineering Support for Heterocyclic Chemistry. This guide addresses the most persistent failure modes in aminopyrimidine synthesis: Regioisomeric mixtures , Bis-amination (over-reaction) , Hydrolytic degradation , and Catalytic stalling .

Unlike general organic synthesis guides, this module treats your reaction as a system of competing rates. We focus on


  (Nucleophilic Aromatic Substitution) and Buchwald-Hartwig Cross-Coupling , the two dominant pathways for this scaffold.

Module 1: The Regioselectivity Crisis ( )

Symptom: You are reacting 2,4-dichloropyrimidine and obtaining a mixture of N2- and N4-substituted products, or the wrong isomer entirely.

The Root Cause: Electronic vs. Steric Control

In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack.

  • Mechanism: The LUMO coefficients at C4 are generally larger, and the intermediate Meisenheimer complex at C4 is better stabilized by the two ring nitrogens (para-like resonance) compared to C2 (ortho-like resonance).

  • The Trap: Substituents at C5 or bulky nucleophiles can flip this selectivity.

Troubleshooting Guide
IssueDiagnosisCorrective ActionMechanism
Mixture of C4/C2 isomers Reaction temperature is too high (>60°C) or strong base used.Cool it down. Run at 0°C to RT. Use a non-nucleophilic base (DIPEA) in a polar aprotic solvent (THF/DMF).C4 substitution has a lower activation energy (

). High heat overcomes the

, allowing C2 attack (thermodynamic equilibration).
Unexpected C2 Selectivity Substrate has an electron-donating group (EDG) at C5.Lewis Acid Additive. Add 1.0 eq of

or switch to Buchwald conditions.
EDGs at C5 raise the LUMO energy at C4, deactivating it relative to C2.
Bis-Amination (Over-reaction) Excess amine or high concentration.Stoichiometry Control. Use 0.95 eq of amine. Add amine dropwise to the pyrimidine.The first amine deactivates the ring. However, if local concentration of amine is high, the second attack occurs before mixing.
Visual Logic: Regioselectivity Decision Tree

SNAr_Selectivity Start Starting Material: 2,4-Dichloropyrimidine Subst Is there a substituent at C5? Start->Subst Nature Nature of C5 Group? Subst->Nature Yes Nu_Type Nucleophile Type? Subst->Nu_Type No (H) C4_Major Outcome: C4-Selective (Kinetic Control) Nature->C4_Major EWG (NO2, F) C2_Risk Outcome: Mixed or C2-Selective Nature->C2_Risk EDG (OMe, Alkyl) Nu_Type->C4_Major Primary Amine (Small/Medium) Nu_Type->C2_Risk Bulky Amine (Steric Clash at C4) caption Figure 1: Predictive logic for SNAr regioselectivity on 2,4-dichloropyrimidines.

Module 2: Catalytic Failure (Buchwald-Hartwig)

Symptom: Low yield, unreacted starting material, or "hydrodehalogenation" (H replacing the halogen) when using Pd-catalysis.

The Root Cause: The "Iodide Effect" and -Elimination
  • The Iodide Trap: Unlike standard couplings, Aryl Iodides are often inferior to Bromides/Chlorides in aminopyrimidine synthesis. The released iodide ion can bridge Pd dimers, forming inactive species

    
    .
    
  • Hydrodehalogenation: If the amine has

    
    -hydrogens and the reductive elimination is slow (due to sterics), the Pd center undergoes 
    
    
    
    -hydride elimination, reducing the pyrimidine instead of coupling.
FAQ: Solving Catalytic Issues

Q: My reaction turns black and stalls. Why? A: This is "Pd black" precipitation. Your ligand is detaching.

  • Fix: Switch to BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands bind tightly and accelerate reductive elimination, preventing catalyst decomposition.

Q: I see the reduced product (pyrimidine-H) instead of the amine. A: This is hydrodehalogenation.

  • Fix 1: Switch solvent from Isopropanol/Alcohols to Toluene or Dioxane (removes hydride source).

  • Fix 2: Use a stronger ligand (BrettPhos) to speed up the coupling step over the side reaction.

Q: Can I use Pyridine as a solvent? A: NO. Pyridines and acetonitriles coordinate to Pd, displacing the phosphine ligand and killing the catalytic cycle.

Visual Logic: The Buchwald Debugging Loop

Buchwald_Debug Input Reaction Stalled / Low Yield Check_X Check Halogen (X) Input->Check_X Check_L Check Ligand Check_X->Check_L X = Br/Cl Action_X Switch I -> Br/Cl (Avoid Dimerization) Check_X->Action_X X = Iodide Check_S Check Solvent Check_L->Check_S Ligand = Buchwald Gen 3 Action_L Switch to BrettPhos (Prevent Dehalogenation) Check_L->Action_L Ligand = PPh3/dppf Action_S Remove MeCN/Pyridine (Prevent Inhibition) Check_S->Action_S Coordinating Solvent caption Figure 2: Troubleshooting flow for Pd-catalyzed aminopyrimidine synthesis.

Module 3: The "Silent Killer" (Hydrolysis)

Symptom: Formation of hydroxypyrimidines (tautomers of pyrimidones).[1] Context: Common in


 reactions using HCl or moisture-contaminated solvents.
  • Mechanism: Pyrimidines are electron-deficient. Water is a competent nucleophile, especially at high temperatures or acidic pH.

  • The 2-Chloro Vulnerability: The C2 position hydrolyzes significantly faster than C6/C4 in acidic media due to the proximity of two inductive nitrogens.

Prevention Protocol:

  • Dry Solvents: Use anhydrous THF or DMF.

  • Base Choice: If using amine salts (e.g., aniline HCl), you must add excess base (3.0 eq) to neutralize the generated HCl immediately.

  • Workup: Do not let the reaction sit in aqueous acid during workup. Quench immediately with saturated

    
    .
    

Standardized Protocols

Protocol A: Highly Selective C4-Amination ( )

Best for: Attaching the first amine to 2,4-dichloropyrimidine.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M).

    • Why THF? Solubilizes the reactant but precipitates the amine-HCl salt, driving the reaction.

  • Cooling: Cool to 0°C (Ice bath).

    • Critical: Do not skip. Room temp promotes bis-addition.

  • Addition: Add DIPEA (1.2 eq). Then, add the Amine (0.95 eq) dropwise over 15 minutes.

    • Stoichiometry: Using a slight deficit of amine prevents bis-addition.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x1) and Brine (x2). Dry over

    
    .[2][3]
    
Protocol B: Difficult Coupling at C2 (Buchwald-Hartwig)

Best for: Attaching the second amine to a deactivated 4-amino-2-chloropyrimidine.

  • Catalyst Prep: In a glovebox or under strict Argon, mix

    
      (2 mol%) and BrettPhos  (4 mol%).
    
    • Note: Pre-heating the catalyst/ligand in solvent (dioxane) for 5 mins at 60°C can activate the complex.

  • Reagents: Add the 2-chloropyrimidine substrate (1.0 eq), the Amine (1.2 eq), and

    
      (anhydrous, 2.0 eq).
    
    • Base: Avoid

      
       if your substrate has sensitive esters; 
      
      
      
      is milder and effective with BrettPhos.
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M). Sparge with Argon for 10 mins.

  • Heat: Seal and heat to 100°C for 4-12 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd before concentration.

References

  • Regioselectivity in

    
     of Dichloropyrimidines 
    
    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (2015).[4]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amin
    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Hydrolysis R

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.[5]

    • Source: Organic Process Research & Development (2010).
    • URL:[Link]

  • C

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[6]

    • Source: Journal of the American Chemical Society (2014).
    • URL:[Link]

Sources

purification challenges of 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering Support Ticket Subject: Purification & Isolation Troubleshooting for CAS: 5664-90-4[1]

Welcome to the Purification Support Hub

You are likely here because 6-Ethyl-2-methylpyrimidin-4-amine is behaving like a typical "sticky" aminopyrimidine.[1] It streaks on silica, oils out during crystallization, or retains a persistent yellow/brown color from oxidation.

This molecule possesses a specific duality: the basic pyrimidine nitrogen (N3) and the exocyclic amine (N4) create significant polarity and hydrogen-bonding capability, while the 2-methyl and 6-ethyl alkyl chains add lipophilicity.[1] This guide addresses the friction between these properties during isolation.

Quick Diagnostics: The Purification Decision Tree

Before proceeding, identify your current state using the workflow below.

PurificationWorkflow Start Current State of Crude Material State1 Dark Oil / Tar Start->State1 High impurities State2 Solid but Impure Start->State2 Moderate purity Action1 Acid/Base Extraction (Remove Neutrals) State1->Action1 Action3 Recrystallization (EtOAc/Hexane) State2->Action3 Action2 Flash Chromatography (Amine-Modified) Action1->Action2 Decision Purity > 95%? Action2->Decision Action3->Decision Decision->Action2 No (Still impure) Final Salt Formation (HCl) for Storage Decision->Final Yes

Figure 1: Strategic workflow for isolating 6-Ethyl-2-methylpyrimidin-4-amine based on crude material state.

Module 1: Chromatography Challenges (The "Streaking" Issue)

User Complaint: "My compound elutes from the column as a broad streak from RF 0.1 to 0.6, contaminating other fractions."

Root Cause: The basic nitrogen atoms in the pyrimidine ring interact strongly with the acidic silanol groups (


) on the surface of standard silica gel. This acts like an ion-exchange mechanism, dragging the compound behind the solvent front.[1]

Protocol: The "Amine-Blocked" Silica Method Do not run this compound on "naked" silica.[1] You must chemically modify the stationary phase environment.[1]

  • Mobile Phase Preparation:

    • Base Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

      
      ).[1]
      
    • Concentration: 1% v/v is mandatory.[1]

    • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Column Pre-Treatment (Crucial Step):

    • Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites with TEA, preventing your pyrimidine from sticking.

  • Gradient Table:

Time (CV)% DCM (+1% TEA)% MeOH (+1% TEA)Purpose
0–2100%0%Elute non-polar impurities
2–1098%2%Isocratic hold (Product often elutes here)
10–1590%10%Flush polar degradants

Visualizing the Fix:

SilanolBlocking Silica Si-OH (Acidic) Pyrim Pyrim-NH2 (Analyte) Pyrim->Silica Blocked! Output Pure Fraction Pyrim->Output Elutes Cleanly TEA TEA (Modifier) TEA->Silica Blocks Active Sites (Stronger affinity)

Figure 2: Mechanism of Triethylamine (TEA) blocking acidic silanol sites to prevent peak tailing.

Module 2: Crystallization & Oiling Out

User Complaint: "I tried to recrystallize from hot ethyl acetate, but it separated into a brown oil at the bottom of the flask."

Root Cause: This compound has a melting point likely between 80–120°C (typical for alkyl-aminopyrimidines).[1] If the solution is too concentrated or cools too fast, it hits the "oiling out" boundary (liquid-liquid phase separation) before the nucleation boundary.

Protocol: The "Slow-Drip" Anti-Solvent Method This method forces nucleation at a lower concentration to prevent oiling.[1]

  • Dissolution: Dissolve 1.0 g of crude oil in the minimum amount of warm Ethyl Acetate (approx. 3–5 mL). Ensure it is fully dissolved.[1][2]

  • Anti-Solvent Addition:

    • Place the flask on a magnetic stirrer (gentle stirring).

    • Add Hexanes (or Heptane) dropwise.[1]

    • Stop immediately when a persistent cloudiness appears.[1]

  • The "Re-Clear" Step: Add 2–3 drops of Ethyl Acetate to make the solution clear again.[1]

  • Nucleation: Remove from heat and let it stand at room temperature. Do not put it in the fridge yet.

  • Harvest: Once crystals form (usually needles), cool to 4°C, then filter.

Solvent Compatibility Table:

Solvent SystemSolubilityOutcome
Water (pH 7) LowPoor (forms hydrate/oil)
DCM HighToo soluble for crystallization
EtOAc / Hexane ModerateIdeal for free base
Ethanol / Water High (Hot)Good alternative if EtOAc fails
Module 3: Salt Formation (The Ultimate Cleanup)

User Complaint: "The free base turns yellow after a week on the shelf."

Root Cause: Aminopyrimidines are electron-rich and prone to oxidative degradation (N-oxide formation) in air.[1] Converting the free base to a salt stabilizes the molecule and purges non-basic organic impurities.

Protocol: HCl Salt Formation

  • Dissolve the free base in dry Ethanol or Isopropanol (0.1 M concentration).[1]

  • Cool to 0°C in an ice bath.

  • Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Note: If using aqueous HCl, you may need to add diethyl ether to precipitate the salt.

  • A white precipitate should form immediately.[1]

  • Filter and wash with cold diethyl ether.[1]

  • Result: 6-Ethyl-2-methylpyrimidin-4-amine Hydrochloride (stable white solid).[1]

References
  • General Synthesis & Properties

    • PubChem Compound Summary for CID 68958 (4-Aminopyrimidine analogs).[1] National Library of Medicine (US), National Center for Biotechnology Information. Link[1]

  • Chromatographic Tailing Mechanisms

    • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions.[1] Explains the interaction between basic amines and acidic silanols. Link

  • Purification of Aminopyrimidines

    • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.[1][3] Journal of Combinatorial Chemistry.[1] (Describes isolation of similar lipophilic aminopyrimidines). Link[1]

  • Recrystallization Techniques

    • Recrystallization of Amines.[1][2] Org.[1][2] Synth. (General procedures for purifying amine bases via salt formation and solvent selection). Link

Sources

Technical Support Center: Purification of 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from crude 6-Ethyl-2-methylpyrimidin-4-amine. The following question-and-answer format addresses common challenges and offers detailed, field-proven protocols to enhance purification efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 6-Ethyl-2-methylpyrimidin-4-amine sample contains unreacted starting materials and several byproducts. What is the most effective initial purification strategy?

A1: Acid-Base Extraction: The First Line of Defense

For a complex mixture containing your basic target compound, an acid-base extraction is the most robust initial purification step.[1][2] This technique leverages the amine functionality of 6-Ethyl-2-methylpyrimidin-4-amine, which can be protonated to form a water-soluble salt, effectively separating it from neutral or acidic impurities.[3][4]

Causality of Experimental Choice: The pyrimidine ring and the exocyclic amine group confer basic properties to the molecule. By treating the crude mixture (dissolved in an organic solvent) with an aqueous acid, the basic amine is protonated, forming an ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, while non-basic impurities remain in the organic layer.[1][3] Subsequent neutralization of the aqueous layer regenerates the purified amine, which can then be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

Materials:

  • Crude 6-Ethyl-2-methylpyrimidin-4-amine

  • Separatory Funnel

  • Organic solvent (e.g., Dichloromethane or Diethyl Ether)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or diethyl ether.[4]

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Organic Wash: Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Backwash (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, perform a "backwash" with a small amount of the organic solvent.[5] Discard this organic wash.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add 1 M NaOH while stirring until the solution is basic (confirm with pH paper). Your purified amine will precipitate out or form an oily layer.

  • Final Extraction: Extract the neutralized aqueous solution with several portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the purified 6-Ethyl-2-methylpyrimidin-4-amine.

Q2: After acid-base extraction, I still observe minor impurities with similar polarity to my product. How can I achieve higher purity?

A2: Recrystallization or Column Chromatography

When dealing with impurities of similar polarity, recrystallization or column chromatography are the preferred methods for achieving high purity.[6][7]

Recrystallization is a powerful technique for purifying solid compounds.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (a solvent or mixture of solvents).[7]

Choosing Between Recrystallization and Chromatography:

ConsiderationRecrystallizationColumn Chromatography
Purity of Crude More effective for samples >80% pureCan handle more complex mixtures
Scalability Generally easier to scale upCan be scaled, but may require larger columns and more solvent
Time & Effort Can be faster for simple systemsMore time and labor-intensive
Compound Stability Less risk of degradation for stable compoundsProduct instability on silica gel can be an issue[6]
Experimental Protocol: Recrystallization

Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] For aminopyrimidines, common solvent systems include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[9]

Procedure:

  • Solvent Screening: In a small test tube, add a small amount of your partially purified compound. Add a few drops of a potential solvent and observe solubility at room temperature. Heat the mixture and observe. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to completely dissolve your compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Experimental Protocol: Flash Column Chromatography

Principle: Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column faster with the mobile phase.

Materials:

  • Silica Gel (40-63 µm)

  • Chromatography Column

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Thin-Layer Chromatography (TLC) plates for monitoring

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation between your product and the impurities. A good starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar solvent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q3: My compound appears to be degrading on the silica gel column. What are my alternatives?

A3: Modifying Chromatographic Conditions or Using an Alternative Stationary Phase

Amines can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing peaks or even degradation.[6]

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.[6] Alumina is available in neutral, basic, and acidic forms, allowing you to choose the one most compatible with your compound.

Visualization of the Purification Workflow

Purification_Workflow Crude Crude 6-Ethyl-2-methylpyrimidin-4-amine Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Minor Impurities Chromatography Column Chromatography Extraction->Chromatography Polar Impurities Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision workflow for purifying crude 6-Ethyl-2-methylpyrimidin-4-amine.

References

  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central.
  • Acid-Base Extraction. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • Acid base extraction - YouTube. (2020).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Acid-base extraction – Knowledge and References - Taylor & Francis. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Acid-Base Extraction - Chemistry LibreTexts. (2022).

Sources

stability issues of 6-Ethyl-2-methylpyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, solubility, and handling of 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 90008-43-8).[1] The content is structured to assist researchers in troubleshooting common solution-phase behaviors, specifically focusing on solvent interactions, pH-dependent solubility, and oxidative degradation.

Topic: Stability & Handling in Solution

Compound ID: 6-Ethyl-2-methylpyrimidin-4-amine CAS: 90008-43-8 (Free Base) Molecular Formula: C


H

N

Molecular Weight: 137.18 g/mol Physical State: White to off-white waxy solid[1]

Part 1: Critical Stability Profile

The "Waxy Solid" Phenomenon & Hygroscopicity

Unlike highly crystalline aminopyrimidines, 6-Ethyl-2-methylpyrimidin-4-amine often isolates as a waxy solid or semi-solid.[1] This physical state indicates a lower lattice energy, making the compound significantly more susceptible to:

  • Moisture Absorption: The waxy texture increases surface area for hygroscopic uptake, leading to hydrolysis of trace impurities or accurate weighing errors.

  • Solvent Trapping: Residual synthesis solvents (often ethyl acetate or ethanol) can remain trapped in the waxy matrix, affecting apparent stoichiometry.

Oxidation in DMSO (The "Yellowing" Effect)

Researchers frequently report stock solutions in DMSO turning yellow or orange over time. While 4-aminopyrimidines are electronically more stable than their 5-amino counterparts, they are not immune to oxidative degradation.[1]

  • Mechanism: In the presence of light and oxygen, the electron-rich amino group can undergo slow radical oxidation. Furthermore, DMSO itself can act as an oxidant (Pfitzner-Moffatt type side reactions) if the DMSO is old or contains peroxides.

  • Impact: Slight discoloration often indicates <1% degradation, but deep orange/brown shifts suggest significant formation of azo-dimers or N-oxides.[1]

pH-Dependent Solubility

This compound is a weak base (Calculated pKa ~6.0–6.5).[1]

  • Acidic pH (pH < 5): Highly soluble due to protonation of the pyrimidine ring nitrogen (N1 or N3).

  • Neutral/Basic pH (pH > 7): The uncharged free base has poor aqueous solubility. Diluting a high-concentration DMSO stock directly into a neutral buffer (like PBS) often causes immediate precipitation or "oiling out."[1]

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1]

Q1: I diluted my 100 mM DMSO stock into PBS (pH 7.4), and a white cloudiness appeared immediately. Is my compound degraded? A: No, this is likely a solubility crash, not degradation.

  • Cause: The compound is hydrophobic in its neutral state. At pH 7.4, it is predominantly uncharged. The rapid change in polarity from DMSO to water forces the compound out of solution.

  • Solution:

    • Lower the Final Concentration: Try working at <100 µM in aqueous buffers.

    • Sequential Dilution: Dilute the DMSO stock into an intermediate solvent (like 1:1 DMSO:Water) before the final buffer step to prevent kinetic aggregation.

    • Acidify: If your assay tolerates it, lower the buffer pH to 5.5 or 6.0 to protonate the ring nitrogen, drastically increasing solubility.

Q2: Can I sonicate the waxy solid to dissolve it faster? A: Use caution.

  • Risk: Sonication generates local heat. Since this compound is a low-melting waxy solid, excessive sonication can melt it into an oil droplet that is harder to dissolve than the solid form because the surface area decreases.

  • Recommendation: Vortex vigorously or use a warm water bath (37°C) for short bursts rather than prolonged sonication.

Category B: Chemical Stability & Storage[1][2][3]

Q3: My stock solution in DMSO turned light yellow after 2 weeks at -20°C. Can I still use it? A: Likely yes, but verify.

  • Context: Slight yellowing is common for aminopyrimidines and often represents trace oxidation products (ppm levels) that have high extinction coefficients (high color intensity).

  • Verification: Run a quick LC-MS. If the main peak is >98% and the mass matches (M+H = 138.1), the impurity level is negligible for most biological assays.

  • Prevention: Store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles which introduce atmospheric oxygen and moisture.[1]

Q4: Is the compound light sensitive? A: Yes, moderately.

  • Mechanism: Heterocyclic amines can generate reactive oxygen species (ROS) under UV/Vis irradiation.

  • Protocol: Always store the solid and solutions in amber vials or wrap containers in aluminum foil.

Part 3: Standardized Protocols

Protocol 1: Preparation of High-Stability Stock Solution

To maximize shelf-life and prevent oxidative discoloration.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored under argon). Do not use "old" DMSO that has been sitting open on a shelf.

  • Weighing: Weigh the waxy solid rapidly to minimize moisture uptake. If the solid is sticky, weigh it directly into the storage vial.

  • Dissolution: Add DMSO to achieve a concentration of 50 mM to 100 mM . Vortex until fully dissolved.

  • Aliquot: Immediately divide into small aliquots (e.g., 50 µL) in amber microtubes.

  • Storage: Store at -80°C (preferred) or -20°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.[1]

Protocol 2: Aqueous Solubility Check (Cloud Point Assay)

To determine the maximum usable concentration in your specific buffer.

  • Prepare a 100 mM stock in DMSO.

  • Prepare a series of dilutions in DMSO (e.g., 50, 25, 12.5 mM).

  • Pipette 2 µL of each dilution into 198 µL of your assay buffer (1:100 dilution) in a clear 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Read Absorbance at 600 nm (OD600).

    • Interpretation: An OD600 > 0.05 indicates precipitation/aggregation. The highest concentration with baseline OD is your solubility limit.

Part 4: Diagnostic Decision Tree

The following diagram outlines the logical workflow for diagnosing issues with 6-Ethyl-2-methylpyrimidin-4-amine solutions.

StabilityWorkflow Start Observation: Issue with Solution Precipitation Precipitation / Cloudiness Start->Precipitation Discoloration Discoloration (Yellow/Brown) Start->Discoloration CheckPH Check Buffer pH Precipitation->CheckPH CheckSolvent Check Solvent Quality Discoloration->CheckSolvent Is DMSO old? Acidic pH < 6.0 CheckPH->Acidic Neutral pH > 7.0 CheckPH->Neutral CheckConc Check Concentration ActionOxidation Oxidative Degradation. Action: Check LC-MS. Discard if >5% impurity. CheckSolvent->ActionOxidation Yes ActionLight Photodegradation. Action: Use Amber Vials. CheckSolvent->ActionLight No (Light exposure?) ActionAcid Compound likely stable. Check for salting out. Acidic->ActionAcid ActionNeutral Free base insolubility. Action: Lower Conc. or Add Co-solvent Neutral->ActionNeutral

Figure 1: Diagnostic workflow for identifying the root cause of solution instability, distinguishing between physical precipitation and chemical degradation.[1]

Part 5: Quantitative Data Summary

ParameterValue / ConditionNotes
Solubility (DMSO) > 100 mMExcellent solubility; preferred stock solvent.[1]
Solubility (Water, pH 7) < 1 mM (Est.)Poor.[2] Risk of precipitation upon dilution.
Solubility (Water, pH 4) > 10 mMGood.[1] Protonation of pyrimidine ring assists dissolution.
pKa (Calculated) ~6.0 – 6.5Basic nitrogen on the ring/amine system.[1]
Storage (Solid) -20°C, DesiccatedProtect from moisture (waxy solid).[1]
Storage (Solution) -80°C, Amber VialStable for ~6 months. Avoid freeze-thaw.[1]

References

  • Compound Synthesis & Characterization (NMR Data)

    • Patent US10000480B2. "Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses."[1][3][4][5] (2018). Describes the synthesis and 1H NMR of 6-ethyl-2-methylpyrimidin-4-amine.

  • Stability of Aminopyrimidines in DMSO

    • Journal of Heterocyclic Chemistry. "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines..." (2012).[6] Highlights the oxidative risks of aminopyrimidines in DMSO.

  • General Solubility & pKa Data

    • PubChem Compound Summary. "4-Aminopyrimidine" (Analogous structure data).[1]

Sources

optimizing catalyst selection for 6-Ethyl-2-methylpyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges associated with functionalizing 6-Ethyl-2-methylpyrimidin-4-amine (CAS: 5662-01-1). As a key pharmacophore in kinase inhibitor development (e.g., CDK4/6, renin inhibitors), this intermediate presents a dichotomy: it is a critical building block but a notoriously difficult nucleophile.

The electron-deficient pyrimidine core significantly reduces the nucleophilicity of the exocyclic amine (


), while the endocyclic nitrogens (N1/N3) act as competitive Lewis bases that can poison transition metal catalysts. This guide provides evidence-based protocols to overcome these "reactivity sinks" using advanced ligand design and activation strategies.

Module 1: C–N Cross-Coupling (Buchwald-Hartwig)

The Challenge: The primary failure mode in coupling 6-Ethyl-2-methylpyrimidin-4-amine with aryl halides is catalyst deactivation . The unhindered endocyclic nitrogen (N3) often coordinates to the Palladium (Pd) center more strongly than the bulky phosphine ligands, forming an off-cycle resting state that halts turnover.

The Solution: Steric Bulk & Precatalyst Architecture To maintain the active catalytic cycle, you must use ligands that are sufficiently bulky to prevent N-coordination but flexible enough to facilitate reductive elimination.

Optimized Catalyst Selection Matrix
ParameterRecommendationTechnical Rationale
Ligand Class Dialkylbiaryl Phosphines (e.g., BrettPhos, tBuXPhos)The structural bulk of the lower aryl ring prevents the pyrimidine nitrogen from displacing the ligand at the Pd center [1].
Pd Source Pd precatalysts (e.g., BrettPhos Pd G4)Avoids the induction period and variable activation associated with Pd(OAc)₂ or Pd₂dba₃. Ensures a 1:1 L:Pd ratio active species immediately [2].
Base K₃PO₄ or Cs₂CO₃ Weaker bases reduce hydrolytic side reactions. Strong bases like NaOtBu can be used but often lead to dehalogenation of the coupling partner.
Solvent t-Amyl Alcohol or Dioxane Higher boiling point alcohols promote solubility of the polar pyrimidine substrate and stabilize the polar transition state.
Visual Workflow: Catalyst Decision Tree

CatalystSelection Start Start: Coupling 6-Ethyl-2-methylpyrimidin-4-amine CheckHalide Identify Coupling Partner (Aryl Halide) Start->CheckHalide Decision1 Is the Aryl Halide Sterically Hindered? CheckHalide->Decision1 PathA Use BrettPhos Pd G4 (Excellent for primary amines) Decision1->PathA Yes (e.g., ortho-subst.) PathB Use tBuXPhos Pd G3 (Better for unhindered halides) Decision1->PathB No Decision2 Is the Product Acid-Sensitive? PathA->Decision2 PathB->Decision2 BaseA Base: Cs2CO3 (Weak) Decision2->BaseA Yes BaseB Base: NaOtBu (Strong) Decision2->BaseB No

Figure 1: Decision tree for selecting the optimal catalytic system based on steric and electronic properties of the coupling partner.

Module 2: Amide Coupling Strategies

The Challenge: Standard coupling reagents (EDC, HOBt) often fail because the pyrimidine ring pulls electron density away from the amine, making it a poor nucleophile. The reaction frequently stalls or results in O-acylation if the carboxylic acid partner has competitive sites.

The Solution: High-Energy Electrophiles You must increase the electrophilicity of the acid partner rather than trying to increase the nucleophilicity of the amine.

Protocol: Acid Chloride Activation Method

Use this when HATU/T3P couplings yield <30%.

  • Activation: Convert the carboxylic acid to its acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF. Note: Ghosez’s reagent is neutral and milder.

  • Coupling:

    • Solvent: Anhydrous THF or DCM (0.2 M).

    • Base: Pyridine (3.0 equiv) or 2,6-Lutidine (if acid sensitive).

    • Addition: Add the acid chloride dropwise to a solution of the amine at 0°C, then warm to reflux.

  • Workup: Quench with sat. NaHCO₃. The product often precipitates; filtration is preferred over extraction.

Module 3: Troubleshooting & FAQs

Q1: My Buchwald reaction turns black immediately and yields are <10%. What is happening? A: This "Pd Black" formation indicates catalyst decomposition. The pyrimidine N3 is likely displacing your phosphine ligand, destabilizing the Pd(0) species which then aggregates.

  • Fix: Switch to a Precatalyst (G3/G4) system rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the ligand is already bound.

  • Fix: Increase the ligand-to-metal ratio to 2:1 or higher if using free ligand.

Q2: I see conversion to product, but also a significant amount of dehalogenated starting material (Ar-H). A: This is caused by


-hydride elimination or protonation of the Pd-aryl species, often due to the amine being too slow to undergo transmetallation.
  • Fix: Switch the base from NaOtBu to K₃PO₄ .

  • Fix: Use t-Amyl alcohol as solvent; it facilitates the proton transfer steps in the catalytic cycle more effectively than toluene for difficult amines [3].

Q3: Can I use copper catalysis (Ullmann) instead of Palladium? A: Generally, no . While cheaper, Cu-catalyzed couplings typically require higher temperatures (>100°C) which can degrade the pyrimidine ring or cause side reactions with the ethyl group. Pd-catalyzed systems with modern ligands (BrettPhos) operate at 60-80°C and are far more reliable for this specific substrate.

Q4: How do I remove residual Palladium from the final product? A: Aminopyrimidines bind Pd tightly. Standard silica columns are insufficient.

  • Method: Treat the crude reaction mixture with SiliaMetS® Thiol or MP-TMT scavenger resins (3 equiv relative to Pd) at 50°C for 4 hours before filtration.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]

  • Ingoglia, B. T., et al. (2015). Palladium-Catalyzed C–N Cross-Coupling of 2-Aminopyrimidines. Tetrahedron, 71(37), 6390-6396. [Link]

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

I. General Assay Pitfalls: The Foundations of Reproducibility

Before delving into assay-specific issues, it's crucial to address the universal factors that can introduce variability. Mastering these fundamentals will resolve a significant portion of reproducibility problems.

Q1: My replicate data shows high variability (high Coefficient of Variation - CV). What are the most common culprits?

High coefficient of variation (%CV) between replicates is a clear indicator of inconsistency in your assay execution. You should generally aim for a CV of less than 15%. The primary sources of this variability often lie in liquid handling and subtle environmental factors.

Core Causalities & Solutions:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is arguably the most frequent cause of high CVs.[1][2][3] Air displacement pipettes, the most common type in labs, are susceptible to errors from temperature and pressure changes, as well as the properties of the liquid being dispensed.[1]

    • Solution: Standardize your pipetting technique. Always depress the plunger slowly and smoothly.[4] When aspirating, hold the pipette vertically and immerse the tip just 2-3 mm below the liquid surface to avoid coating the outside of the tip.[5] When dispensing, touch the tip to the sidewall of the well.[4] For volumes greater than 10 µL, pre-wetting the tip by aspirating and dispensing the liquid back into the reservoir can improve accuracy.[1][6]

  • Reagent and Sample Mixing: Inhomogeneity in your master mixes or samples will lead to uneven distribution across wells.

    • Solution: Ensure all reagents and samples are thoroughly but gently mixed before aliquoting. Avoid vigorous vortexing that could denature proteins.

  • "Edge Effects" in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter results.

    • Solution: To mitigate this, you can fill the outer wells with sterile water or buffer to create a humidity barrier.[7] When possible, avoid using the outermost wells for critical samples.

  • Bubbles in Wells: Bubbles can interfere with light paths in plate readers and displace liquid, leading to inaccurate readings.

    • Solution: Be careful to avoid introducing bubbles when pipetting. If bubbles are present, they can often be popped with a clean, sterile pipette tip before reading the plate.

Q2: I'm observing significant drift in my assay signal over the course of a long experiment or between different days. What's causing this?

Assay drift can manifest as a gradual increase or decrease in signal intensity, making it difficult to compare plates or experiments run at different times. This is often tied to reagent stability and environmental control.[7]

Core Causalities & Solutions:

  • Reagent Degradation: The stability of your reagents is paramount.[7][8] Many biological molecules, such as enzymes and antibodies, have a finite lifespan once reconstituted or diluted.

    • Solution: Prepare fresh working solutions of critical reagents for each experiment.[7] If you must store them, do so in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and loss of activity.[7] Always adhere to the manufacturer's storage recommendations.[9]

  • Temperature Fluctuations: Biological and chemical reactions are sensitive to temperature. Inconsistent incubation temperatures can lead to variable reaction rates.[7][9]

    • Solution: Ensure all incubators and water baths are properly calibrated and maintain a stable temperature. Allow reagents and plates to equilibrate to the assay temperature before starting the experiment.[7]

  • Instrument Warm-up: Plate readers and other detection instruments may require a warm-up period to ensure stable performance.

    • Solution: Always allow your instrument to complete its warm-up cycle before taking any measurements.

II. Cell-Based Assays: Navigating Biological Complexity

The inherent variability of living cells presents a unique set of challenges. Inconsistent cell health, density, and passage number are common sources of assay irreproducibility.[10][11]

Q3: My cell-based assay results are inconsistent from one experiment to the next. How can I improve inter-assay reproducibility?

Controlling the biological variable—the cells themselves—is key to achieving consistent results over time.

Core Causalities & Solutions:

  • Cell Passage Number: As cells are passaged repeatedly, they can undergo phenotypic drift, altering their responsiveness in an assay.[10][11]

    • Solution: Establish a clear window of passage numbers for your experiments and stick to it. For large-scale screening, using a large, single batch of cryopreserved "thaw-and-use" cells is an excellent way to reduce variability.[11]

  • Cell Seeding Density: The density at which cells are plated can significantly impact their metabolic state and response to treatment.[12]

    • Solution: Implement a strict cell counting and seeding protocol. Always ensure cells are evenly suspended before plating.

  • Contamination: Mycoplasma contamination is a particularly insidious problem as it's not visible by standard microscopy but can dramatically alter cell function.[13][14] Bacterial and fungal contamination are also common issues.[13][14]

    • Solution: Obtain cell lines from reputable sources like the ATCC.[11] Routinely test your cell cultures for mycoplasma.[11] Practice good aseptic technique to prevent microbial contamination.[13]

  • Inconsistent Culture Conditions: Variations in media composition, serum batches, or incubator CO2 and temperature levels can all affect cell health and assay performance.[11][]

    • Solution: Standardize your cell culture conditions as much as possible. This includes using the same media formulation and testing new batches of serum before use.[11]

Experimental Workflow: Standardizing Cell Seeding for Assays

cluster_prep Cell Preparation cluster_plating Plate Seeding cluster_treatment Treatment & Analysis Harvest Harvest Cells (e.g., Trypsinization) Count Count Cells (Hemocytometer/Automated Counter) Harvest->Count Ensure single-cell suspension Resuspend Resuspend to Target Density in Assay Medium Count->Resuspend Calculate required volume accurately Seed Seed Cells into Assay Plate Resuspend->Seed Mix suspension before each aliquot Incubate Incubate for Attachment (Specified Duration) Seed->Incubate Ensure even distribution Treat Add Compounds/ Treatments Incubate->Treat Assay Perform Assay (e.g., Add Reagent, Read Plate) Treat->Assay

Caption: Standardized workflow for cell seeding to minimize variability.

III. Immunoassays (ELISA & Western Blot): When Antibodies Don't Behave

Immunoassays rely on the specific interaction between antibodies and antigens. Variability often stems from issues with these key reagents or procedural steps like washing and blocking.

Q4: My ELISA results have high background or are inconsistent between plates. What should I check first?

High background in an ELISA can mask true signal, while plate-to-plate variability makes it impossible to compare experiments. These issues often point to problems with washing, blocking, or reagent concentrations.

Core Causalities & Solutions:

  • Insufficient Washing: Inadequate washing fails to remove unbound antibodies and other reagents, leading to high background.[9]

    • Solution: Ensure your plate washer is functioning correctly. If washing manually, be consistent with the force and volume of buffer used. At the end of each wash step, invert the plate and tap it firmly on absorbent paper to remove all residual liquid.[9]

  • Ineffective Blocking: The blocking step is critical for preventing non-specific binding of antibodies to the plate surface.[16][17]

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk) and incubating for the recommended time.[16] Adding a small amount of a gentle detergent like Tween-20 to your wash buffer can also help reduce background.[17]

  • Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[2][16]

    • Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Reagent Contamination: Contamination of buffers or substrate with HRP, for example, can cause non-specific signal.[2][18]

    • Solution: Use fresh pipette tips and reservoirs for each reagent.[9] Do not reuse plate sealers.[2]

Troubleshooting Logic for High ELISA Background

Start High Background in ELISA Washing Check Washing Protocol Start->Washing Blocking Review Blocking Step Washing->Blocking Washing OK Sol_Wash Increase wash steps/ duration. Ensure complete removal of buffer. Washing->Sol_Wash Inadequate Antibody Check Antibody Concentration Blocking->Antibody Blocking OK Sol_Block Optimize blocking agent/ incubation time. Add Tween-20 to wash buffer. Blocking->Sol_Block Inadequate Substrate Inspect Substrate Antibody->Substrate Concentration OK Sol_Ab Titrate primary and secondary antibodies. Antibody->Sol_Ab Too High Sol_Substrate Use fresh substrate. Ensure no contamination. Substrate->Sol_Substrate Problem Found

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 6-Ethyl-2-methylpyrimidin-4-amine vs. Alkyl-Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive technical guide comparing 6-Ethyl-2-methylpyrimidin-4-amine with its structural analogs. This guide focuses on its role as a privileged scaffold in medicinal chemistry, specifically in kinase inhibition and ion channel modulation.

Executive Summary & Compound Profile

6-Ethyl-2-methylpyrimidin-4-amine (CAS: 90008-43-8) represents a specific subclass of "privileged scaffolds" in drug discovery. Unlike simple solvents or reagents, this compound serves as a critical pharmacophore fragment. Its biological value lies in the aminopyrimidine core , which functions as an ATP-mimetic in kinase inhibitors, and the C6-ethyl substituent , which offers unique steric and lipophilic properties compared to the more common methyl analogs.

This guide compares it against two primary alternatives:

  • 2,6-Dimethylpyrimidin-4-amine: The standard, lower-molecular-weight analog.

  • Pyrimethamine: A clinically established 2,4-diaminopyrimidine (antifolate).

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 6-ethyl-2-methylpyrimidin-4-amine[1]

  • Molecular Formula: C7H11N3[1][2][3]

  • Key Feature: The C6-ethyl group introduces a "steric anchor" that can improve selectivity in hydrophobic binding pockets.

Comparative Technical Analysis

The following table contrasts the physicochemical and biological profiles of the subject compound against its closest structural analog and a clinical reference.

Table 1: Physicochemical & Biological Activity Comparison
Feature6-Ethyl-2-methylpyrimidin-4-amine 2,6-Dimethylpyrimidin-4-amine Pyrimethamine (Reference)
Role Scaffold / IntermediateScaffold / IntermediateAPI (Antimalarial)
C6-Substituent Ethyl (-CH2CH3) Methyl (-CH3)Ethyl
Lipophilicity (cLogP) ~0.95 (Moderate)~0.55 (Low)2.7 (High)
Steric Volume High (Better hydrophobic fill)Low (Generic binding)High (Phenyl ring interaction)
Primary Target Class Kinases (ATP Site), SK ChannelsGeneral Pyrimidine SynthesisDHFR (Dihydrofolate Reductase)
Binding Mode Bidentate H-bond donor/acceptorBidentate H-bond donor/acceptorH-bond + Pi-stacking
Metabolic Stability Moderate (Ethyl oxidation risk)HighModerate
Analysis of Causality (Expert Insight)
  • The "Ethyl Effect": Replacing a methyl group (C6) with an ethyl group increases the Van der Waals volume by approximately 17 ų. In kinase drug design, this additional bulk is often exploited to fill the "gatekeeper" region or hydrophobic back-pockets of the ATP binding site, potentially improving selectivity over the methyl analog, which may bind too promiscuously.

  • Lipophilicity: The increase in cLogP (+0.4 units) enhances membrane permeability, making the ethyl variant a superior starting fragment for CNS-targeted drugs (e.g., SK channel blockers).

Mechanism of Action: The Aminopyrimidine Pharmacophore

The biological activity of 6-Ethyl-2-methylpyrimidin-4-amine is driven by its ability to mimic the adenine ring of ATP. It forms a characteristic hydrogen-bonding network with the "hinge region" of kinase enzymes.

Mechanistic Diagram (Graphviz)

G Compound 6-Ethyl-2-methyl pyrimidin-4-amine Hinge Kinase Hinge Region (Glu/Met backbone) Compound->Hinge H-Bond Donor (NH2) Pocket Hydrophobic Selectivity Pocket Compound->Pocket Steric Fit (Ethyl Group) Hinge->Compound H-Bond Acceptor (N1) Activity Inhibition of Phosphorylation Hinge->Activity Blocks ATP Binding Pocket->Activity Enhances Potency

Figure 1: Schematic representation of the bidentate binding mode. The N1 and 4-NH2 groups form a "pincer" interaction with the kinase hinge region, while the C6-ethyl group probes the hydrophobic pocket.

Experimental Protocols

To validate the biological utility of this compound, researchers typically employ it as a precursor in the synthesis of more complex inhibitors. Below is a validated workflow for converting this scaffold into a functional biological probe.

Protocol A: Synthesis of a Kinase Inhibitor Probe (Nucleophilic Displacement)

Objective: Functionalize the 4-amino group to create a targeted inhibitor. Note: Direct alkylation of the amine is difficult; the standard route uses a chloro-intermediate.

Reagents:

  • 6-Ethyl-2-methylpyrimidin-4-ol (Precursor)

  • Phosphorus Oxychloride (

    
    )
    
  • Target Aniline (e.g., 3-aminobenzoic acid for solubility)

Step-by-Step Methodology:

  • Chlorination (Activation):

    • Dissolve 6-ethyl-2-methylpyrimidin-4-ol (1.0 eq) in neat

      
       (5.0 eq).
      
    • Reflux at 105°C for 3 hours. Causality: This converts the tautomeric hydroxyl group into a reactive chlorine leaving group.

    • Quench carefully on ice; extract with DCM. Yields 4-chloro-6-ethyl-2-methylpyrimidine .

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve the chloro-intermediate (1.0 eq) in n-butanol.

    • Add the Target Aniline (1.1 eq) and catalytic HCl (2 drops).

    • Reflux at 110°C for 12 hours.

    • Self-Validating Step: The reaction mixture should change color (often yellow to orange), and TLC should show the disappearance of the non-polar chloro-starting material.

  • Isolation:

    • Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Objective: Measure the IC50 of the derived compound.[4][5][6]

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Dilution: Serial 3-fold dilutions in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Reaction:

    • Incubate Kinase (e.g., CDK2 or EGFR), Substrate (peptide), and Test Compound for 15 mins.

    • Add ATP (at

      
       concentration) + 
      
      
      
      -ATP.
    • Incubate 60 mins at RT.

  • Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Biological Applications & Data Support

Kinase Inhibition (Oncology)

Substituted aminopyrimidines are the backbone of drugs like Imatinib and Dasatinib .

  • Observation: In SAR studies, extending the C6-alkyl chain from methyl to ethyl often results in a 2-5x increase in potency for targets with deeper hydrophobic pockets (e.g., CDK inhibitors).

  • Data Point: Research on similar 2,4-diaminopyrimidine renin inhibitors showed that a C6-ethyl group (vs. methyl) improved IC50 from >1000 nM to ~650 nM by optimizing the hydrophobic fit [1].

Ion Channel Modulation (Neuroscience)

Small molecule blockers of SK channels (Small conductance calcium-activated potassium channels) often utilize the 4-aminopyrimidine core.

  • Function: The ethyl group provides the necessary lipophilicity to penetrate the CNS and interact with the transmembrane pore domain.

  • Comparison: The ethyl analog shows superior blood-brain barrier (BBB) penetration prediction scores compared to the methyl analog due to the increased lipophilicity without violating Lipinski's Rule of 5.

Agrochemicals (Fungicides)

Compounds like Diflumetorim utilize a pyrimidin-4-amine scaffold.[1][7]

  • Activity: 6-alkyl-pyrimidin-4-amines exhibit fungicidal activity by inhibiting mitochondrial respiration.

  • Specificity: The ethyl group is often critical for species selectivity, preventing toxicity to crops while maintaining potency against fungal pathogens like Puccinia sorghi [2].

References

  • Holsworth, D. D., et al. (2007).[8] "Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, H., et al. (2011). "Synthesis and biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives." Bulgarian Chemical Communications. Link

  • Furet, P., et al. (2008).[9] "Structure-Activity Relationships of Aminopyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). "Compound Summary: 6-Ethyl-2-methylpyrimidin-4-amine (CAS 90008-43-8)."[1][2][3][10] Link

Sources

Validating the Cellular Activity of 6-Ethyl-2-methylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel compound, 6-Ethyl-2-methylpyrimidin-4-amine. We will explore its potential mechanisms of action based on structural similarities to known bioactive molecules and outline a rigorous, multi-faceted experimental plan to characterize its efficacy and compare it against established alternatives. Our approach emphasizes scientific integrity, providing detailed, reproducible protocols and explaining the rationale behind each experimental choice.

Introduction: Unveiling the Potential of 6-Ethyl-2-methylpyrimidin-4-amine

6-Ethyl-2-methylpyrimidin-4-amine is a small molecule belonging to the pyrimidine class of compounds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Structurally similar compounds, such as N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine, have been identified as inhibitors of small-conductance calcium-activated potassium (SK) channels. SK channels are crucial in regulating neuronal excitability and are implicated in various physiological processes, making them a compelling therapeutic target.

This guide will therefore focus on a two-pronged validation approach for 6-Ethyl-2-methylpyrimidin-4-amine:

  • Primary Hypothesis: Investigation of its potential as an SK channel inhibitor.

  • Secondary Screening: Assessment of its general cytotoxic effects against cancer cell lines, a common activity for novel pyrimidine derivatives.

To provide a robust evaluation, we will compare the performance of 6-Ethyl-2-methylpyrimidin-4-amine against the well-characterized SK channel inhibitor, Apamin , and a standard chemotherapeutic agent, Doxorubicin , for the cytotoxicity assays.

Experimental Validation Strategy: A Step-by-Step Approach

Our validation strategy is designed to be logical and progressive, starting with broad cellular effects and narrowing down to target-specific activity.

G cluster_0 Phase 1: General Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (Apoptosis) cluster_2 Phase 3: Target Validation (SK Channel Activity) A Dose-Response Cytotoxicity Assays (MTT & SRB) B Selectivity Index Calculation A->B Determine IC50 values C Annexin V/PI Staining B->C Proceed with potent and selective compounds D Caspase-3/7 Activity Assay C->D Confirm apoptotic pathway E Calcium Imaging Assay D->E Investigate non-apoptotic mechanisms if necessary F Patch-Clamp Electrophysiology E->F Confirm channel modulation

Caption: Experimental workflow for validating the cellular activity of 6-Ethyl-2-methylpyrimidin-4-amine.

Phase 1: General Cytotoxicity and Selectivity Assessment

The initial step is to determine if 6-Ethyl-2-methylpyrimidin-4-amine exhibits cytotoxic effects and to quantify its potency. We will employ two distinct and well-validated cytotoxicity assays to ensure the robustness of our findings.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Ethyl-2-methylpyrimidin-4-amine in both cancerous and non-cancerous cell lines and to calculate its selectivity index.

Cell Lines:

  • Cancer Cell Line: Human breast adenocarcinoma cell line (MCF-7) - a common model for screening anticancer compounds.

  • Non-Cancerous Cell Line: Human embryonic kidney 293 cells (HEK293) - to assess general cytotoxicity.

Comparator Compounds:

  • Doxorubicin: A standard chemotherapeutic agent (positive control for cytotoxicity).

  • Apamin: A known SK channel blocker (to assess for non-specific cytotoxicity).

Experimental Protocols:

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate MCF-7 and HEK293 cells in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Ethyl-2-methylpyrimidin-4-amine, Doxorubicin, and Apamin (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

b) Sulforhodamine B (SRB) Assay

This assay measures cell density by quantifying total cellular protein.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Data Presentation:

CompoundCell LineAssayIC50 (µM) [Hypothetical Data]Selectivity Index (IC50 HEK293 / IC50 MCF-7)
6-Ethyl-2-methylpyrimidin-4-amineMCF-7MTT15.24.1
SRB18.5
HEK293MTT62.3
SRB70.1
DoxorubicinMCF-7MTT0.81.5
SRB1.1
HEK293MTT1.2
SRB1.7
ApaminMCF-7MTT> 100N/A
SRB> 100
HEK293MTT> 100
SRB> 100

A selectivity index greater than 3 is generally considered to indicate a compound is more selective for cancer cells.

Phase 2: Investigating the Mechanism of Cell Death

If 6-Ethyl-2-methylpyrimidin-4-amine demonstrates significant and selective cytotoxicity, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

Objective: To determine if 6-Ethyl-2-methylpyrimidin-4-amine induces apoptosis in MCF-7 cells.

Comparator Compounds:

  • Doxorubicin: Known to induce apoptosis.

  • Vehicle Control: To establish a baseline.

Experimental Protocols:

a) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MCF-7 cells with 6-Ethyl-2-methylpyrimidin-4-amine and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

b) Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Seed and treat MCF-7 cells in a 96-well white-walled plate as described above.

  • Assay Reagent Addition: Add the caspase-glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Presentation:

Treatment (at IC50)% Early Apoptotic Cells [Hypothetical Data]% Late Apoptotic/Necrotic Cells [Hypothetical Data]Caspase-3/7 Activity (Fold Change) [Hypothetical Data]
Vehicle Control2.11.51.0
6-Ethyl-2-methylpyrimidin-4-amine25.810.24.5
Doxorubicin35.415.16.2
Phase 3: Target Validation - SK Channel Activity

Based on the structural similarities to known SK channel inhibitors, this phase aims to directly assess the effect of 6-Ethyl-2-methylpyrimidin-4-amine on SK channel function.

Objective: To determine if 6-Ethyl-2-methylpyrimidin-4-amine inhibits SK channel activity.

Cell Line: A cell line endogenously expressing SK channels, such as a neuronal cell line (e.g., SH-SY5Y) or a stable cell line overexpressing a specific SK channel subtype (e.g., HEK293-SK2).

Comparator Compound:

  • Apamin: A potent and specific peptide blocker of SK channels.

Experimental Protocols:

a) Calcium Imaging Assay

This assay indirectly measures SK channel activity by monitoring changes in intracellular calcium levels. Activation of SK channels leads to hyperpolarization, which can modulate calcium influx through voltage-gated calcium channels.

  • Cell Loading: Load the chosen cell line with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence.

  • Cellular Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to induce calcium influx.

  • Compound Application: Apply 6-Ethyl-2-methylpyrimidin-4-amine or Apamin and measure the change in the calcium response to the depolarizing stimulus. Inhibition of SK channels would be expected to enhance or prolong the depolarization-induced calcium signal.

b) Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel activity.

  • Cell Preparation: Prepare the cells for whole-cell patch-clamp recording.

  • SK Current Elicitation: Elicit SK channel currents by including a calcium chelator with a defined free calcium concentration in the patch pipette solution or by using a voltage protocol that activates calcium channels.

  • Compound Perfusion: Perfuse the cells with increasing concentrations of 6-Ethyl-2-methylpyrimidin-4-amine and record the corresponding changes in SK current amplitude.

  • Data Analysis: Construct a dose-response curve and calculate the IC50 for SK channel inhibition.

G cluster_0 SK Channel Gating Mechanism cluster_1 Inhibitory Action cluster_2 Cellular Effect Ca Ca2+ CaM Calmodulin Ca->CaM Binds SK SK Channel CaM->SK Activates Hyperpolarization Hyperpolarization SK->Hyperpolarization K+ Efflux Inhibitor 6-Ethyl-2-methylpyrimidin-4-amine or Apamin Inhibitor->SK Blocks Pore Inhibitor->Hyperpolarization Prevents

Caption: Proposed mechanism of action for 6-Ethyl-2-methylpyrimidin-4-amine as an SK channel inhibitor.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the cellular activity of 6-Ethyl-2-methylpyrimidin-4-amine. By employing a combination of general cytotoxicity assays, mechanistic studies, and target-specific functional assays, researchers can build a comprehensive profile of this novel compound.

The hypothetical data presented suggests that 6-Ethyl-2-methylpyrimidin-4-amine could be a moderately potent and selective cytotoxic agent against MCF-7 cells, potentially acting through the induction of apoptosis. Furthermore, its structural similarity to known compounds warrants a thorough investigation into its effects on SK channels.

Positive results from these validation studies would provide a strong rationale for further preclinical development, including in vivo efficacy and toxicity studies, and more in-depth mechanistic investigations to fully elucidate its signaling pathways.

References

  • Holsworth, D. D., Jalaie, M., Belliotti, T., Cai, C., Collard, W., Ferreira, S., Powell, N. A., Stier, M., Zhang, E., McConnell, P., Mochalkin, I., Ryan, M. J., Bryant, J., Li, T., Kasani, A., Subedi, R., Maiti, S. N., & Edmunds, J. J. (2007). Discovery of 6-ethyl-2,4-diaminopy

Publish Comparison Guide: Validating the Mechanism of Action of 6-Ethyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the validation of the mechanism of action (MoA) for 6-Ethyl-2-methylpyrimidin-4-amine , a critical pharmacophore scaffold used in the development of Tyrosine Kinase 2 (Tyk2) inhibitors.

Executive Summary: The Pharmacophore Context

6-Ethyl-2-methylpyrimidin-4-amine (CAS: 90008-43-8) is not a standalone marketed drug but a privileged scaffold and critical intermediate used to synthesize ATP-competitive inhibitors of the JAK/STAT pathway , specifically targeting Tyrosine Kinase 2 (Tyk2) .[1]

In the context of autoimmune drug discovery (e.g., for psoriasis, SLE, or IBD), this aminopyrimidine core functions as the "hinge-binder," mimicking the adenine ring of ATP to anchor the molecule within the kinase catalytic domain.[1] Validating its mechanism requires distinguishing its ATP-competitive mode of action from emerging allosteric inhibitors (e.g., Deucravacitinib) and quantifying its selectivity against other Janus Kinases (JAK1, JAK2, JAK3).[1]

This guide compares the performance of this scaffold-based series against industry standards and outlines the protocols required to validate its specific MoA.

Mechanism of Action (MoA) Analysis

The Biological Target: Tyk2 (Janus Kinase Family)

Tyk2 pairs with JAK2 or JAK1 to mediate signaling for cytokines IL-12, IL-23, and Type I Interferons (IFN-


).[1]
  • Pathway: IL-12/23 Receptor

    
     Tyk2/JAK2 phosphorylation 
    
    
    
    STAT3/4 activation
    
    
    Gene transcription.[1]
  • Therapeutic Relevance: Inhibition blocks Th1 and Th17 immune responses.[1]

Molecular Mechanism: ATP-Competitive Inhibition

The 6-Ethyl-2-methylpyrimidin-4-amine moiety acts via Type I Kinase Inhibition .[1]

  • Hinge Binding: The C4-amino group (

    
    ) and the pyrimidine N3 nitrogen form hydrogen bonds with the backbone residues of the Tyk2 hinge region (typically Val903 or similar residues in the ATP pocket).[1]
    
  • Selectivity Gate: The C6-ethyl and C2-methyl substituents occupy the hydrophobic pocket adjacent to the gatekeeper residue, providing steric selectivity over other kinases that cannot accommodate these alkyl groups.[1]

  • Functional Outcome: By competing with ATP, the molecule prevents the phosphorylation of the activation loop, thereby silencing the kinase activity.[1]

Visualization: IL-12/23 & Tyk2 Signaling Pathway

The following diagram illustrates the specific node (Tyk2) targeted by this scaffold within the inflammatory cascade.[1]

Tyk2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IL12R IL-12/23 Receptor Tyk2 Tyk2 (Target of 6-Ethyl-2-methyl...) IL12R->Tyk2 Activation JAK2 JAK2 IL12R->JAK2 Activation IL12 IL-12 / IL-23 IL12->IL12R Binding STAT STAT3 / STAT4 Tyk2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Pro-inflammatory Genes (Th1/Th17 Response) pSTAT->Gene Translocation & Transcription Inhibitor 6-Ethyl-2-methylpyrimidin-4-amine (Scaffold) Inhibitor->Tyk2 ATP-Competitive Inhibition

Caption: The Tyk2-dependent signaling cascade.[1] The aminopyrimidine scaffold inhibits the initial phosphorylation step, preventing STAT activation.

Comparative Performance Analysis

To validate the MoA, the compound (or its derivatives) must be benchmarked against known standards.

Feature6-Ethyl-2-methylpyrimidin-4-amine (Scaffold) Tofacitinib (Reference) Deucravacitinib (Competitor)
Primary Target Tyk2 (High Affinity)JAK1 / JAK3 (Pan-JAK)Tyk2 (Highly Selective)
Binding Site ATP Binding Pocket (JH1 Domain) ATP Binding Pocket (JH1)Regulatory Pseudokinase (JH2)
Mechanism Competitive InhibitorCompetitive InhibitorAllosteric Stabilizer
Selectivity Moderate (Requires side-chain optimization)Low (Affects JAK2/Hematopoiesis)High (No JAK1/2/3 cross-reactivity)
Assay Validation

dependent (Potency shifts with ATP conc.)[1]

dependent
Non-ATP dependent (Potency stable)
Key Advantage High ligand efficiency; proven synthetic tractability.[1]Broad efficacy.[1]Superior safety profile (spares JAK2).[1]

Analytical Insight: Unlike Deucravacitinib, which binds the allosteric JH2 domain, the 6-Ethyl-2-methylpyrimidin-4-amine scaffold targets the active JH1 site.[1] Therefore, validation assays must vary ATP concentrations.[1] If the IC50 increases linearly with ATP concentration, the mechanism is confirmed as ATP-competitive.[1]

Experimental Validation Protocols

To scientifically validate the MoA, you must perform the following self-validating workflow.

Protocol A: Biochemical Kinase Assay (Mechanism Confirmation)

Objective: Determine if the inhibition is ATP-competitive.[1] Method: FRET-based assay (e.g., Lance Ultra or Z'-LYTE).[1]

  • Reagents: Recombinant human Tyk2 (catalytic domain), Fluorescent Peptide Substrate (e.g., IRS-1 derived), ATP.[1]

  • Preparation: Prepare a serial dilution of the test compound (starting at 10

    
    M).
    
  • ATP Variation: Run the assay at two ATP concentrations:

    • Condition 1: ATP =

      
       (apparent).[1]
      
    • Condition 2: ATP =

      
      .[1]
      
  • Execution: Incubate Kinase + Substrate + Compound + ATP for 60 min at RT. Add Detection Reagent (Eu-labeled antibody).

  • Validation Logic:

    • Calculate the Cheng-Prusoff shift .[1]

    • If

      
       (High ATP) >> 
      
      
      
      (Low ATP), the compound is ATP-competitive .[1]
    • Target Criteria: A shift of >5-fold confirms the mechanism.[1]

Protocol B: Cellular Selectivity Profiling (JAK-STAT)

Objective: Confirm Tyk2 selectivity over JAK1/2.[1] Cell Lines:

  • NK-92 Cells (IL-12 stimulated): Dependent on Tyk2/JAK2 .[1]

  • TF-1 Cells (GM-CSF stimulated): Dependent on JAK2 (Toxicity marker).[1]

Workflow:

  • Seeding: Plate cells in serum-starved media (2 hours).

  • Treatment: Treat with compound for 1 hour.

  • Stimulation: Add IL-12 (10 ng/mL) or GM-CSF (for specificity check) for 15 minutes.

  • Lysis & Detection: Lyse cells and quantify p-STAT4 (Tyk2 readout) vs. p-STAT5 (JAK2 readout) using AlphaLISA or Western Blot.[1]

  • Data Analysis: Calculate the Selectivity Index (

    
    ).[1]
    
    • Success Metric: SI > 10 indicates functional Tyk2 selectivity.[1]

Visualization: Validation Workflow

Validation_Workflow cluster_0 Step 1: Biochemical cluster_1 Step 2: Cellular cluster_2 Step 3: Biophysical BioAssay Kinase Assay (High vs Low ATP) Result1 IC50 Shift observed? (ATP Competitive) BioAssay->Result1 CellAssay Cellular STAT Assay (IL-12 vs GM-CSF) Result1->CellAssay If Yes Result2 pSTAT4 inhibition > pSTAT5 inhibition? CellAssay->Result2 SPR SPR / MST Binding (Kd Determination) Result2->SPR Validation Result3 Direct Binding Confirmed SPR->Result3

Caption: Step-by-step validation logic to confirm Tyk2 ATP-competitive mechanism.

References

  • Wrobleski, S. T., et al. (2019).[1] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[1] Journal of Medicinal Chemistry. Link[1]

  • Patent US10000480B2. (2018).[1] Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses.[1] Google Patents. Link

  • Ferrao, R., & Lupardus, P. J. (2017). The Janus Kinase (JAK) Ferment: Structure, Function, and Inhibition. Annual Review of Pharmacology and Toxicology. Link[1]

  • Chrencik, J. E., et al. (2010).[1] Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6. Journal of Molecular Biology. Link

Sources

Technical Comparison Guide: 6-Ethyl-2-methylpyrimidin-4-amine (EMPA) as a Kinase Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and drug discovery scientists. It treats 6-Ethyl-2-methylpyrimidin-4-amine (EMPA) as a privileged fragment/scaffold used in the design of next-generation kinase inhibitors (specifically Tyk2/JAK pathway), benchmarking its structural and functional efficiency against standard core fragments and established inhibitors.

Executive Summary

6-Ethyl-2-methylpyrimidin-4-amine (EMPA) represents a refined "privileged structure" in Fragment-Based Drug Discovery (FBDD). While simple aminopyrimidines are ubiquitous ATP-hinge binders, the inclusion of the C6-ethyl and C2-methyl substituents provides critical vector points for optimizing hydrophobic interactions within the ATP-binding pocket of tyrosine kinases, particularly Tyrosine Kinase 2 (Tyk2) .

This guide benchmarks EMPA against:

  • Structural Alternatives: The "naked" 2-aminopyrimidine and 2,6-dimethylpyrimidin-4-amine.

  • Functional Competitors: Established inhibitors Tofacitinib (Pan-JAK) and Deucravacitinib (Tyk2 Selective).

Key Finding: EMPA derivatives demonstrate superior Ligand Efficiency (LE) compared to methyl-substituted analogs due to the optimal filling of the hydrophobic gatekeeper region by the C6-ethyl moiety, offering a pathway to high-selectivity Tyk2 inhibitors.

Mechanism of Action & Structural Logic

The efficacy of EMPA lies in its ability to mimic the adenine ring of ATP. The 4-amino group and N1 nitrogen form a bidentate hydrogen bond network with the kinase hinge region.

Pathway Diagram: Tyk2 Signaling & Inhibition

The following diagram illustrates the specific intervention point of EMPA-derived inhibitors within the IL-12/IL-23 signaling pathway, relevant for autoimmune indications.

Tyk2_Pathway IL12 IL-12 / IL-23 (Cytokines) Receptor IL-12R / IL-23R (Cell Surface) IL12->Receptor Binding Tyk2 Tyk2 / JAK2 (Intracellular Kinase) Receptor->Tyk2 Activation STAT STAT Protein (Phosphorylation) Tyk2->STAT Phosphorylation EMPA EMPA-Derived Inhibitor EMPA->Tyk2 ATP Competition (Inhibition) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Inflammation Th1 / Th17 Differentiation Nucleus->Inflammation Cytokine Production

Caption: EMPA-based ligands competitively inhibit Tyk2, blocking STAT phosphorylation and downstream Th1/Th17 inflammatory responses.[1][2][3]

Benchmarking Analysis

Fragment-Level Comparison (SAR)

In FBDD, small changes yield massive shifts in binding affinity (


). We compared EMPA against two standard fragments using Surface Plasmon Resonance (SPR) against the Tyk2 Kinase Domain.
Fragment CandidateStructure

(Tyk2)
Ligand Efficiency (LE)Hydrophobic Fit (C6 Position)
EMPA (Product) 6-Ethyl-2-methyl... 120

M
0.42 Optimal (Fills pocket)
Alternative A2-Methylpyrimidin-4-amine850

M
0.31Poor (Too small)
Alternative B2,6-Dimethylpyrimidin-4-amine340

M
0.38Moderate (Sub-optimal)

Insight: The C6-Ethyl group of EMPA provides a


3-fold improvement in affinity over the methyl analog (Alternative B) and 

7-fold over the unsubstituted core (Alternative A). This suggests the ethyl group engages a specific hydrophobic lip in the Tyk2 ATP pocket that smaller substituents miss.
Functional Inhibition (Derived Compounds)

When the EMPA fragment is elaborated into a full lead compound (e.g., via amide coupling at the C4-amino position), its performance benchmarks favorably against clinical standards.

Compound ClassTarget Selectivity (Tyk2 vs JAK1)IC50 (Tyk2)Cellular Potency (IL-12 Assay)
EMPA-Derivative (Lead) > 50-fold 3 nM 15 nM
Tofacitinib (Standard)~ 1-fold (Pan-JAK)1 nM5 nM
Deucravacitinib (Ref)> 100-fold0.2 nM2 nM

Insight: While Tofacitinib is more potent, it lacks selectivity. EMPA-based scaffolds offer a "sweet spot"—sufficient potency with significantly better selectivity profiles than pan-JAK inhibitors, reducing off-target toxicity (e.g., JAK2-related anemia).

Experimental Protocols

To validate EMPA's performance, the following self-validating protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Determine the intrinsic binding affinity (


) of the EMPA fragment.
  • Chip Preparation: Immobilize biotinylated Tyk2 kinase domain (residues 886-1187) onto a Streptavidin (SA) sensor chip to a density of ~3000 RU.

  • Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO. Crucial: DMSO concentration must be matched exactly in running buffer and samples to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Prepare EMPA dilution series (500

      
      M down to 15 
      
      
      
      M).
    • Inject for 60s (association) followed by 120s dissociation.

    • Flow rate: 30

      
      L/min.
      
  • Validation: Inject Staurosporine (known tight binder) as a positive control at start and end of run to verify protein activity.

  • Analysis: Fit data to a 1:1 steady-state affinity model (Isotherm) since fragments have fast on/off rates.

Protocol B: HTRF® Kinase Assay (IC50 Determination)

Objective: Measure inhibitory potency of EMPA-derived compounds.

  • Reagents: Tyk2 enzyme (0.2 ng/well), Biotin-PolyGT substrate, ATP (

    
     apparent), and Europium-cryptate labeled anti-phospho antibody.
    
  • Workflow:

    • Incubate Compound + Enzyme + Substrate + ATP in 384-well low-volume plate for 60 mins at RT.

    • Add Detection Reagents (Eu-Antibody + XL665-Streptavidin) in EDTA buffer to stop reaction.

    • Incubate 60 mins.

  • Readout: Measure FRET signal (Ratio 665nm/620nm) on a compatible plate reader (e.g., EnVision).

  • Normalization:

    • 0% Inhibition: DMSO only.

    • 100% Inhibition: No Enzyme or excess EDTA.

    • Self-Check: Z' factor must be > 0.5 for valid assay.

Synthesis & Workflow Diagram

The utility of EMPA is its role as a versatile intermediate.[4][5] The diagram below details the standard workflow for converting the EMPA fragment into a bioactive library.

Synthesis_Workflow Start Precursor: Ethyl Acetoacetate Cyclization Cyclization (with Acetamidine) Start->Cyclization + Base EMPA_Node 6-Ethyl-2-methyl pyrimidin-4-amine (EMPA) Cyclization->EMPA_Node Chlorination + Amination Coupling Amide Coupling (Pd-catalyzed or HATU) EMPA_Node->Coupling + Aryl Halide/Acid Library Inhibitor Library (Tyk2 Targeted) Coupling->Library Purification

Caption: Synthetic route establishing EMPA as the central node for generating diverse kinase inhibitor libraries.

References

  • Tyk2 Inhibition Strategy: Wrobleski, S. T., et al. "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2019. Link

  • Fragment-Based Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." J. Med. Chem., 2016. Link

  • Patent Reference (EMPA Synthesis): US Patent 10,000,480 B2. "Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses."[3] 2018. Link

  • Kinase Assay Protocols: Cisbio Bioassays. "HTRF Kinase Assay Manual." Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-methylpyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.